(S)-ADB-BINACA-d5
Beschreibung
Eigenschaften
Molekularformel |
C21H24N4O2 |
|---|---|
Molekulargewicht |
364.4 |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27) |
InChI-Schlüssel |
IUFIUAWRCUVUCQ-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3 |
Synonyme |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-ADB-BINACA-d5: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and analytical applications of (S)-ADB-BINACA-d5, a deuterated analog of the potent synthetic cannabinoid, ADB-BINACA.
This compound serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart, ADB-BINACA, in forensic and research settings.[1][2] Its use in mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for ensuring accuracy and precision by correcting for variations during sample preparation and analysis.[3] This guide details its chemical properties, provides representative experimental protocols for its use, and illustrates the key signaling pathways affected by its parent compound.
Core Chemical and Physical Properties
This compound is the S-enantiomer of ADB-BINACA, where five hydrogen atoms on the phenyl ring of the benzyl group have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically similar to the parent compound but has a distinct, higher mass, making it an ideal internal standard for mass spectrometric analysis. The fundamental properties of this compound and its non-deuterated analog are summarized below.
| Property | This compound | ADB-BINACA |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide[1][4] | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indazole-3-carboxamide[5][6] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂[1][4] | C₂₁H₂₄N₄O₂[5][6] |
| Formula Weight | 369.5 g/mol [1][4] | 364.4 g/mol [6] |
| Appearance | Crystalline solid[4][7] | Crystalline powder[8] |
| Purity | ≥99% deuterated forms (d1-d5)[1][4] | N/A |
| Solubility | DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[1][4] | DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[6] |
| Storage Temperature | -20°C[2][4] | N/A |
| Stability | ≥ 4 years (as supplied)[1] | N/A |
Pharmacological Context: Mechanism of Action of ADB-BINACA
This compound is intended for analytical use and not for human or veterinary administration.[1][2] However, understanding the pharmacological action of the parent compound, ADB-BINACA, is crucial for interpreting analytical results and for drug development research. ADB-BINACA is a potent full agonist of the cannabinoid receptors CB1 and CB2.[5] These receptors are G-protein coupled receptors (GPCRs) that play a significant role in various physiological processes.
The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][5] The CB2 receptor is predominantly found in the immune system.[5] Agonism at these receptors by synthetic cannabinoids like ADB-BINACA mimics the effects of endogenous cannabinoids but often with much higher potency, leading to a range of physiological and psychoactive effects.[5]
Signaling Pathways
Activation of the CB1 receptor by a synthetic cannabinoid agonist such as ADB-BINACA initiates two primary signaling cascades: the canonical G-protein dependent pathway and the non-canonical β-arrestin dependent pathway.
1. G-Protein Dependent Signaling:
Upon agonist binding, the CB1 receptor, which is coupled to inhibitory G-proteins (Gi/o), undergoes a conformational change.[1][7] This leads to the dissociation of the G-protein subunits (Gα and Gβγ). The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[7][9] The Gβγ subunit can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][9] This cascade ultimately dampens neuronal activity and neurotransmitter release.[1][9]
2. β-Arrestin Dependent Signaling:
Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[10][11] Initially, β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization.[5][11] Subsequently, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin and AP-2) to promote receptor internalization.[10] Furthermore, β-arrestin can initiate G-protein-independent signaling by scaffolding components of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, leading to downstream effects on gene expression and cell survival.[5][11]
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. Below are representative protocols for sample preparation and analysis, which are based on established methodologies for synthetic cannabinoids.[3]
Representative Workflow for Quantification
Sample Preparation from Whole Blood (Liquid-Liquid Extraction)
This protocol describes a general liquid-liquid extraction (LLE) method for isolating synthetic cannabinoids from a whole blood matrix.
Methodology:
-
Aliquoting: Transfer 1 mL of a whole blood sample into a clean glass test tube.
-
Internal Standard Spiking: Add a known concentration of this compound (e.g., 10 ng/mL) to the sample. Also prepare calibration standards and quality control samples by spiking blank blood with known concentrations of non-deuterated ADB-BINACA and the internal standard.
-
Protein Precipitation: Add 2 mL of acetonitrile to the tube to precipitate blood proteins.
-
Mixing and Centrifugation: Vortex the tube for 30 seconds, then centrifuge at 3,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).
-
Phase Separation: Vortex for 1 minute to ensure thorough mixing, followed by centrifugation at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Sample Preparation from Urine (Solid-Phase Extraction)
This protocol outlines a general solid-phase extraction (SPE) method suitable for urine samples.
Methodology:
-
Sample Preparation: To 1 mL of urine, add the internal standard this compound.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by sequentially passing methanol and then deionized water through it.[3]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge first with deionized water, followed by a low-concentration organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the target analytes using an appropriate elution solvent (e.g., a mixture of dichloromethane and isopropanol containing ammonium hydroxide).
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of synthetic cannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[12] |
| Mobile Phase A | 0.1% formic acid in water[3] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[3] |
| Flow Rate | 0.3 - 0.4 mL/min[3] |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Specific precursor-to-product ion transitions must be determined for ADB-BINACA and this compound. At least two transitions should be monitored for the analyte for confirmation, and one for the internal standard. |
Data Analysis: Quantification is achieved by calculating the ratio of the peak area of the analyte (ADB-BINACA) to the peak area of the internal standard (this compound). This ratio is then plotted against the concentrations of the prepared calibration standards to generate a calibration curve. The concentration of ADB-BINACA in the unknown sample is then determined by interpolation from this curve. This ratiometric approach corrects for any loss of analyte during sample processing and for variations in instrument response.
Conclusion
This compound is an indispensable tool for the accurate quantification of the potent synthetic cannabinoid ADB-BINACA. Its use as an internal standard in validated analytical methods provides the reliability required for forensic toxicology, clinical research, and drug development. A thorough understanding of the parent compound's pharmacology, particularly its interaction with CB1 and CB2 receptors and the subsequent signaling cascades, provides a crucial context for the interpretation of analytical findings. The methodologies and data presented in this guide are intended to support the scientific community in the ongoing research and monitoring of novel psychoactive substances.
References
- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterium labeled cannabinoids [inis.iaea.org]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 12. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of (S)-ADB-BINACA-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-ADB-BINACA-d5, a deuterated analog of the potent synthetic cannabinoid (S)-ADB-BINACA. This document is intended for use by researchers, scientists, and drug development professionals for forensic and research applications. This compound serves as an internal standard for the quantification of (S)-ADB-BINACA in various matrices using mass spectrometry-based techniques.
Compound Profile
This compound is the deuterated form of (S)-ADB-BINACA, a synthetic cannabinoid of the indazole-3-carboxamide class. The deuterium labeling on the benzyl moiety makes it an ideal internal standard for quantitative analysis, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂ |
| Formula Weight | 369.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₅) |
| Formulation | Crystalline Solid |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml |
Synthesis Protocol
The synthesis of this compound can be adapted from established methods for related indazole-3-carboxamide synthetic cannabinoids. A common approach involves a two-step process: N-alkylation of an indazole core followed by amide coupling with the appropriate amino acid derivative.
Experimental Protocol: Two-Step Synthesis
Step 1: N-alkylation of Methyl 1H-indazole-3-carboxylate with Benzyl-d5 Bromide
-
To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride at 0°C under an inert atmosphere.
-
Stir the mixture for a short period to allow for deprotonation of the indazole nitrogen.
-
Add benzyl-d5 bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-(benzyl-d5)-1H-indazole-3-carboxylate.
Step 2: Amide coupling with (S)-2-amino-3,3-dimethylbutanamide
-
Hydrolyze the methyl ester of the product from Step 1 using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to yield 1-(benzyl-d5)-1H-indazole-3-carboxylic acid.
-
In a separate flask, dissolve the resulting carboxylic acid in an appropriate solvent (e.g., dichloromethane) along with (S)-2-amino-3,3-dimethylbutanamide.
-
Add a coupling agent (e.g., carbonyl diimidazole or TBTU) and a non-nucleophilic base (e.g., triethylamine) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere until completion.
-
Upon completion, wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Caption: Synthetic workflow for this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the characterization of this compound, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Table 2: Representative Mass Spectrometry Parameters for Analysis
| Parameter | GC-MS | LC-QTOF-MS |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent | Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar |
| Carrier Gas/Mobile Phase | Helium | A: Ammonium formate (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50) |
| Injection Mode | Splitless | Gradient |
| Mass Scan Range | 40-550 m/z | 100-510 Da (TOF MS); 50-510 Da (MS/MS) |
The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 370.5, which is 5 Da higher than the unlabeled analog due to the five deuterium atoms. The fragmentation pattern will be similar to that of (S)-ADB-BINACA, with key fragments corresponding to the cleavage of the amide bond and fragmentation of the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. The ¹H NMR spectrum of this compound will be similar to that of the non-deuterated standard, with the notable absence of signals corresponding to the phenyl protons of the benzyl group. The ¹³C NMR spectrum will show the characteristic signals for the indazole core, the carboxamide linkage, and the tert-leucinamide moiety.
Biological Context: Cannabinoid Receptor Signaling
(S)-ADB-BINACA is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The binding affinity (Ki) of ADB-BINACA for the CB1 receptor is reported to be 0.33 nM, with an EC50 of 14.7 nM.[1]
Table 3: Cannabinoid Receptor Binding and Potency of ADB-BINACA
| Parameter | Value |
| CB1 Receptor Binding Affinity (Ki) | 0.33 nM[1] |
| CB1 Receptor Functional Potency (EC50) | 14.7 nM[1] |
Activation of the CB1 receptor by an agonist like ADB-BINACA initiates a signaling cascade. The receptor is primarily coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
Caption: CB1 receptor signaling pathway activated by (S)-ADB-BINACA.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmacology. The use of this compound as an internal standard is crucial for the accurate and precise quantification of (S)-ADB-BINACA, contributing to a better understanding of its prevalence and effects.
References
(S)-ADB-BINACA-d5: An In-depth Technical Guide on the In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ADB-BINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples. As with many SCRAs, it interacts with the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of (S)-ADB-BINACA, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The deuterated isotopologue, (S)-ADB-BINACA-d5, is often used as an internal standard in analytical quantification. For the purposes of this guide, it is assumed that the deuterium labeling does not alter the in vitro pharmacological activity of the molecule.
Core Mechanism of Action: A Potent Cannabinoid Receptor Agonist
(S)-ADB-BINACA acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of downstream effector proteins.
Quantitative Pharmacological Data
The following table summarizes the key in vitro quantitative data for ADB-BINACA and its analogs, demonstrating their high affinity and potency for cannabinoid receptors.
| Compound | Receptor | Assay Type | Value | Reference |
| ADB-BINACA | CB1 | Binding Affinity (Ki) | 0.33 nM | [1] |
| ADB-BINACA | CB1 | Functional Activity (EC50) | 14.7 nM | [1] |
| ADB-BUTINACA | CB1 | Binding Affinity (Ki) | 0.29 nM | [1] |
| ADB-BUTINACA | CB2 | Binding Affinity (Ki) | 0.91 nM | [1] |
| ADB-BUTINACA | CB1 | Functional Activity (EC50) | 6.36 nM | [1] |
| ADB-FUBINACA | CB1 | Binding Affinity (Ki) | 0.36 nM | [2] |
| ADB-FUBINACA | CB1 | Functional Activity (EC50) | 0.98 nM ([³⁵S]GTPγS) | [2] |
| 5F-ADB-PINACA | CB1 | Functional Activity (EC50) | 0.24 nM | [3] |
| 5F-ADB-PINACA | CB2 | Functional Activity (EC50) | 0.88 nM | [3] |
Signaling Pathways of (S)-ADB-BINACA
Upon binding to CB1 or CB2 receptors, (S)-ADB-BINACA induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of those used to characterize synthetic cannabinoid receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of (S)-ADB-BINACA for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: unlabeled WIN 55,212-2.
-
This compound dissolved in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing either CB1 or CB2 receptors.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2 in separate wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of (S)-ADB-BINACA by quantifying the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[2]
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound dissolved in DMSO.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound in the assay buffer containing GDP for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay determines the ability of (S)-ADB-BINACA to inhibit adenylyl cyclase activity, a downstream effector of Gi/o protein activation.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
This compound dissolved in DMSO.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound in the presence of IBMX for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 of (S)-ADB-BINACA for the inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic cannabinoid like (S)-ADB-BINACA.
Conclusion
(S)-ADB-BINACA is a high-affinity, potent agonist of both CB1 and CB2 receptors. Its in vitro mechanism of action is primarily mediated through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and scientists involved in the study of synthetic cannabinoids and the development of related therapeutic agents or diagnostic tools. The use of its deuterated analog, this compound, is crucial for accurate quantification in complex matrices, with the underlying assumption of identical biological activity.
References
An In-depth Technical Guide to the Mass Spectral Fragmentation of (S)-ADB-BINACA-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectral fragmentation pattern of (S)-ADB-BINACA-d5, a deuterated analog of the synthetic cannabinoid ADB-BINACA. The inclusion of five deuterium atoms on the phenyl ring of the benzyl group serves as a stable isotope label, making it an ideal internal standard for quantitative analysis by mass spectrometry. Understanding its fragmentation behavior is crucial for the accurate identification and quantification of its non-deuterated counterpart in forensic and research settings.
Chemical Structure and Properties
This compound is a synthetic cannabinoid receptor agonist.[1] The "(S)" designation refers to the stereochemistry at the α-carbon of the tert-leucinamide moiety. The "-d5" indicates the presence of five deuterium atoms on the benzyl group.
| Property | Value |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂ |
| Formula Weight | 369.5 |
Mass Spectral Fragmentation Analysis
The mass spectral fragmentation of this compound can be predicted based on the analysis of its non-deuterated analog, ADB-BINACA. The primary fragmentation pathways involve cleavages at the amide bond, the bond between the indazole core and the benzyl group, and within the tert-leucinamide moiety. The presence of the five deuterium atoms will result in a mass shift of +5 atomic mass units (amu) for any fragment containing the deuterated benzyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Electron ionization (EI) is a high-energy ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" for a molecule. The predicted major fragments for this compound based on the known fragmentation of ADB-BINACA are summarized in the table below.
| Predicted m/z | Ion Structure | Fragmentation Pathway |
| 369.2 | [M]⁺• | Molecular Ion |
| 273.1 | [M - C₅H₁₀N₂O]⁺• | Cleavage of the tert-leucinamide group |
| 216.1 | [M - C₁₁H₁₀D₅N₂O]⁺ | Cleavage of the N-benzylindazolecarboxamide moiety |
| 171.1 | [C₁₀H₉D₅N₂]⁺ | Indazole ring with deuterated benzyl group |
| 130.1 | [C₈H₆N₂]⁺ | Indazole ring after loss of benzyl group |
| 96.1 | [C₅H₁₀D₅]⁺ | Deuterated benzyl group |
| 86.1 | [C₅H₁₂N]⁺ | Fragment from tert-leucinamide moiety |
| 72.1 | [C₄H₁₀N]⁺ | Fragment from tert-leucinamide moiety |
| 57.1 | [C₄H₉]⁺ | tert-butyl cation from the leucinamide moiety |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS with electrospray ionization (ESI) is a softer ionization technique, typically resulting in a prominent protonated molecule ([M+H]⁺) and fewer fragments in the full scan MS spectrum. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Ion Structure | Fragmentation Pathway |
| 370.2 | 274.1 | [M+H - C₅H₁₀N₂O]⁺ | Loss of the tert-leucinamide group |
| 370.2 | 171.1 | [C₁₀H₉D₅N₂]⁺ | Cleavage producing the indazole with deuterated benzyl group |
| 370.2 | 131.1 | [C₈H₇N₂]⁺ | Cleavage producing the protonated indazole core |
| 370.2 | 96.1 | [C₅H₁₀D₅]⁺ | Deuterated benzyl cation |
Experimental Protocols
The following are representative experimental protocols for the analysis of ADB-BINACA and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[2]
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: 265 °C.[2]
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.[2]
-
MS Transfer Line Temperature: 300 °C.[2]
-
MS Source Temperature: 230 °C.[2]
-
MS Quadrupole Temperature: 150 °C.[2]
-
Mass Scan Range: 40-550 m/z.[2]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[2]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[2]
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.0).[2]
-
Mobile Phase B: 50:50 Methanol/Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[2]
-
Column Temperature: 30 °C.[2]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
TOF MS Scan Range: 100-510 Da.[2]
-
MS/MS Scan Range: 50-510 Da.[2]
-
Collision Energy: Collision Energy Spread (35 ± 15 eV).[2]
Visualizations
Proposed Mass Spectral Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
Synthetic Cannabinoid Signaling Pathway
Synthetic cannabinoids like ADB-BINACA primarily act as agonists at the cannabinoid receptors CB1 and CB2.[1] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly located in the peripheral nervous system and immune cells.[1]
Caption: Simplified CB1 receptor signaling pathway.
This guide provides a foundational understanding of the mass spectral behavior of this compound, leveraging data from its non-deuterated analog. The provided experimental protocols and fragmentation data will aid researchers in developing and validating analytical methods for the detection and quantification of this and related synthetic cannabinoids.
References
(S)-ADB-BINACA-d5: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of the synthetic cannabinoid (S)-ADB-BINACA-d5 in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and forensic analysis. The following sections detail quantitative solubility data, experimental protocols for solubility and stability testing, and an overview of the associated signaling pathways.
Executive Summary
This compound is the deuterated internal standard for ADB-BINACA, a potent synthetic cannabinoid. Understanding its solubility and stability is paramount for accurate quantification in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as for its use in in vitro and in vivo studies. This guide presents solubility data in common organic solvents and outlines the methodologies for determining these parameters. Furthermore, it visualizes the canonical signaling pathways activated by synthetic cannabinoids, providing a molecular context for their pharmacological effects.
Solubility Data
The solubility of this compound, a crystalline solid, has been determined in several common organic solvents. The quantitative data is summarized in Table 1 for easy comparison. The high lipophilicity of synthetic cannabinoids, in general, accounts for their good solubility in non-polar or medium-polarity organic solvents and low solubility in water.[1]
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL[2][3] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[2][3] |
| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:3) | 0.25 mg/mL[2][3] |
Experimental Protocols
While specific experimental details for the solubility determination of this compound are not publicly available, the following protocols describe standard methodologies used for assessing the solubility and stability of synthetic cannabinoids and other pharmaceutical compounds.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound crystalline solid
-
High-purity organic solvents (e.g., DMF, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Reporting: The solubility is reported as the average concentration from multiple replicates, typically in mg/mL or mol/L.
Protocol for Stability-Indicating Assay (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution in a relevant organic solvent
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for acid and base hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidation
-
UV lamp and controlled light exposure chamber for photostability
-
Oven for thermal stress
-
HPLC-MS system for separation and identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) and heat at a controlled temperature.
-
Oxidation: Treat the stock solution with H₂O₂ (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and the solution to UV light of a known wavelength and intensity.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC-MS method.
-
Data Analysis:
-
Quantify the remaining this compound to determine the percentage of degradation.
-
Identify and characterize any significant degradation products using the mass spectrometry data.
-
The stability is reported by detailing the percentage of degradation under each stress condition over time.
-
A product information sheet for this compound states a stability of at least 4 years when stored at -20°C as a crystalline solid.[2]
Signaling Pathways of Synthetic Cannabinoids
(S)-ADB-BINACA, like other synthetic cannabinoids, exerts its physiological and psychoactive effects primarily through the activation of the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways.
Caption: G-protein mediated signaling cascade upon synthetic cannabinoid binding.
Caption: Gβγ-mediated activation of the MAPK signaling pathway.
Conclusion
This technical guide provides essential data and methodologies concerning the solubility and stability of this compound. The provided solubility data in key organic solvents serves as a practical reference for sample preparation and experimental design. The detailed experimental protocols for solubility and stability assessment offer a framework for laboratories to conduct their own evaluations. Furthermore, the visualization of the associated signaling pathways provides a deeper understanding of the molecular mechanisms underlying the effects of this synthetic cannabinoid. This comprehensive information is intended to support the scientific community in the accurate and reliable use of this compound in research and forensic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of ADB-BINACA and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-benzyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug products.[1] Originally developed by Pfizer as a potential analgesic, it has emerged on the illicit drug market, posing significant public health risks due to its high potency and potential for severe adverse effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of ADB-BINACA and its deuterated analog, (S)-ADB-BINACA-d5. The information is intended for researchers, scientists, and drug development professionals working to understand the activity, metabolism, and detection of this class of compounds.
Pharmacological Profile of ADB-BINACA
ADB-BINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[1] It also exhibits activity at the cannabinoid type 2 (CB2) receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for ADB-BINACA and its structural analog, ADB-BUTINACA.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| ADB-BINACA | CB1 | 0.33[1] | 14.7[1] |
| CB2 | Not widely reported | Not widely reported | |
| ADB-BUTINACA | CB1 | 0.29[2] | 6.36[2] |
| CB2 | 0.91[2] | Not widely reported |
Table 1: Receptor Binding Affinity and Functional Activity of ADB-BINACA and ADB-BUTINACA.
| Compound | Animal Model | Effect | Dosage | Observations |
| ADB-BINACA | Mice | Hypothermia | 0.5 mg/kg | Peak temperature reduction of 2.14°C within 30 minutes, returning to baseline within 1 hour.[3] |
| Mice | Hypolocomotion | 0.5 mg/kg | Significant reduction in locomotor activity.[3] | |
| ADB-BUTINACA | Mice | Hypothermia | 3 mg/kg (i.p.) | Pronounced, dose-dependent decrease in core body temperature (max ~6.5°C decrease) with maximal effects at 45 minutes.[4] |
| Rats | THC-like discriminative stimulus effects | ED₅₀ = 0.038 mg/kg | Fully substituted for Δ⁹-THC.[4] |
Table 2: In Vivo Effects of ADB-BINACA and ADB-BUTINACA.
The Deuterated Analog: this compound
This compound is a deuterated isotopologue of ADB-BINACA, where five hydrogen atoms on the phenyl ring of the benzyl group are replaced with deuterium. This analog is primarily intended for use as an internal standard for the quantification of ADB-BINACA in biological and forensic samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]
Anticipated Pharmacological Profile of this compound
-
Receptor Binding and Functional Activity: The binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at CB1 and CB2 receptors are expected to be very similar to those of ADB-BINACA. The substitution of deuterium for hydrogen at a site not directly involved in receptor interaction is unlikely to alter the binding thermodynamics significantly.
-
Pharmacokinetics and Metabolism: The primary impact of deuteration is on the compound's metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated site (the kinetic isotope effect).[7] As ADB-BINACA is metabolized, in part, through hydroxylation of the benzyl ring, deuteration at this position could potentially slow down its metabolism, leading to a longer half-life and increased exposure compared to the non-deuterated parent compound.[8][9] This could, in turn, potentiate or prolong its in vivo effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of synthetic cannabinoids. Below are representative protocols for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound to a specific receptor.
-
Materials:
-
Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (ADB-BINACA or its deuterated analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]
-
cAMP Functional Assay
This assay measures the functional potency (EC₅₀) of a cannabinoid agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) following G-protein activation.
-
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (ADB-BINACA or its deuterated analog).
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium and pre-incubate with serial dilutions of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data is analyzed to generate a dose-response curve and determine the EC₅₀ value of the test compound.[10]
-
In Vitro Metabolism Study using Human Liver Microsomes
This assay is used to identify the metabolic pathways of a compound.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
Test compound (ADB-BINACA or its deuterated analog).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (to quench the reaction).
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant using an LC-MS/MS system to identify the parent compound and its metabolites.[9][11]
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
ADB-BINACA is a highly potent synthetic cannabinoid that poses a significant risk to public health. Its pharmacological profile is characterized by high affinity and functional activity at the CB1 receptor, leading to pronounced in vivo effects. The deuterated analog, this compound, serves as an essential tool for the accurate quantification of ADB-BINACA in various matrices. While direct pharmacological data for the deuterated analog is scarce, the kinetic isotope effect suggests a potential for altered pharmacokinetics, which warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further explore the complex pharmacology of ADB-BINACA and other emerging synthetic cannabinoids. A thorough understanding of these compounds is critical for the development of effective detection methods, clinical interventions, and regulatory policies.
References
- 1. ADB-BINACA - Wikipedia [en.wikipedia.org]
- 2. ADB-BUTINACA - Wikipedia [en.wikipedia.org]
- 3. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. caymanchem.com [caymanchem.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Deuterated Internal Standards in Synthetic Cannabinoid Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge to analytical scientists. The constant emergence of new analogs necessitates robust and reliable methods for their detection and quantification in various matrices. A cornerstone of accurate and precise bioanalytical measurement is the proper use of internal standards. This technical guide delves into the core principles and practical applications of deuterated internal standards in the analysis of synthetic cannabinoids, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards, in which one or more hydrogen atoms are replaced by deuterium, are chemically identical to the analyte of interest but have a different mass. This mass difference allows them to be distinguished by a mass spectrometer, while their similar chemical and physical properties ensure they behave almost identically to the analyte during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reliable quantification.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies employing deuterated internal standards for the analysis of synthetic cannabinoids. These tables are designed to provide a clear and concise comparison of method performance across different analytical platforms and matrices.
Table 1: LC-MS/MS Method Parameters for Selected Synthetic Cannabinoids
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| JWH-018 | JWH-018-d9 | 342.2 | 155.1 | 127.1 | [2] |
| AM-2201 | AM-2201-d5 | 360.2 | 155.1 | 127.1 | [2] |
| UR-144 | UR-144-d5 | 300.3 | 125.1 | 81.1 | [2] |
| XLR-11 | XLR-11-d5 | 322.2 | 81.1 | 55.1 | [2] |
| AB-CHMINACA | AB-CHMINACA-d4 | 357.3 | 193.1 | 145.1 | [2] |
Table 2: Method Validation Parameters for Synthetic Cannabinoid Analysis in Biological Matrices
| Parameter | Typical Performance in Whole Blood | Typical Performance in Urine | General Acceptance Criteria | Reference |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 | [2] |
| Accuracy (% bias) | ±15% | ±15% | ±15% (±20% at LLOQ) | [2] |
| Precision (%RSD) | <15% | <15% | <15% (<20% at LLOQ) | [2] |
| Recovery | 48% to 104% | Variable | Consistent, precise, and reproducible | [4] |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 1.0 µg/L | Method dependent | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.1 - 1.0 µg/L | Method dependent | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are comprehensive protocols for sample preparation and analysis using deuterated internal standards.
Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood Samples
This protocol is a common and effective method for extracting synthetic cannabinoids from whole blood prior to LC-MS/MS analysis.
-
Sample Preparation:
-
Transfer 1 mL of the whole blood sample into a clean glass test tube.[2]
-
Spike the sample with the deuterated internal standard mixture at a known concentration.[2]
-
Add 2 mL of acetonitrile to precipitate proteins.[2]
-
Vortex the tube for 30 seconds.[2]
-
Centrifuge at 3,000 rpm for 5 minutes.[2]
-
Carefully transfer the supernatant to a new tube.[2]
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).[2]
-
Vortex for 1 minute to ensure thorough mixing.[2]
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.[2]
-
Transfer the upper organic layer to a new tube.[2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of mobile phase A and B).[2]
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add the deuterated internal standard solution.
-
If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) prior to extraction.[6]
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or C18 cartridge) by passing methanol followed by deionized water.[2]
-
-
Sample Loading and Washing:
-
Elution:
-
Elute the target analytes and the deuterated internal standards using an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture of dichloromethane and isopropanol with a modifier like ammonium hydroxide).[2]
-
-
Evaporation and Reconstitution:
Protocol 3: GC-MS Analysis
Gas chromatography-mass spectrometry is another powerful technique for synthetic cannabinoid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.
-
Sample Preparation and Extraction:
-
Follow a suitable extraction procedure, such as LLE or SPE, as described above.
-
After evaporation of the solvent, the dried extract is ready for derivatization.
-
-
Derivatization:
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the reaction.
-
-
GC-MS Instrumental Conditions:
-
Injector: Splitless mode, with an injection volume of 1-2 µL.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[7]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the analysis of synthetic cannabinoids.
Caption: Liquid-Liquid Extraction (LLE) workflow for whole blood samples.
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and reliable quantification of synthetic cannabinoids in complex biological matrices. By compensating for analytical variability, these standards ensure the integrity of data in research, clinical, and forensic settings. The detailed protocols and data presented in this guide provide a solid foundation for laboratories to develop and validate robust analytical methods. As the landscape of synthetic cannabinoids continues to shift, the principles of using appropriate internal standards will remain a critical component of high-quality analytical science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Method for the Determination of THC and THC-COOH in Human Postmortem Blood Samples by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S)-ADB-BINACA-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-ADB-BINACA-d5, a deuterated synthetic cannabinoid intended for research and forensic applications. The document outlines its chemical properties, analytical methodologies for its quantification, and the general signaling pathways associated with its non-deuterated parent compound, ADB-BINACA.
Certificate of Analysis and Purity
This compound is synthesized as an internal standard for the quantification of ADB-BINACA by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. While a batch-specific certificate of analysis is available from suppliers upon request with a batch number, the general specifications are summarized below.
Table 1: General Certificate of Analysis for this compound
| Parameter | Specification | Reference |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide | [1][2] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂ | [1][2] |
| Formula Weight | 369.5 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |
| Appearance | A crystalline solid | [3] |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2][3] |
| Storage | -20°C | [3] |
Experimental Protocols for Analytical Quantification
The primary application of this compound is as an internal standard in the analysis of ADB-BINACA. The following are representative protocols for the analytical detection of ADB-BINACA and related synthetic cannabinoids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of synthetic cannabinoids in seized materials.
Sample Preparation: An acid/base extraction is a common method for preparing samples for GC-MS analysis[4].
Instrumentation:
-
System: Agilent 5975 Series GC/MSD System[4]
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)[4]
-
Carrier Gas: Helium (Flow: 1 mL/min)[4]
Operating Conditions:
-
Injection Port Temperature: 265 °C[4]
-
Transfer Line Temperature: 300 °C[4]
-
MS Source Temperature: 230 °C[4]
-
MS Quadrupole Temperature: 150 °C[4]
-
Oven Program: 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min[4].
-
Injection: 1 µL, splitless mode[4]
-
Mass Scan Range: 40-550 m/z[4]
A representative experimental workflow for GC-MS analysis is depicted below.
Caption: A diagram illustrating the typical workflow for the analysis of synthetic cannabinoids using Gas Chromatography-Mass Spectrometry.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is another powerful technique for the analysis of synthetic cannabinoids, particularly in complex matrices.
Sample Preparation: Samples are typically prepared by dilution in a suitable solvent such as methanol[5].
Instrumentation:
-
System: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC[5]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[5]
-
Mobile Phase:
-
A: Ammonium formate (10 mM, pH 3.0)
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient starts with a high aqueous phase, ramping to a high organic phase to elute the compounds of interest[5].
Operating Conditions:
The logical relationship for a standard LC-QTOF-MS analysis is outlined below.
Caption: A flowchart showing the logical steps involved in the analysis of compounds using LC-QTOF-MS.
Signaling Pathways of ADB-BINACA
As a potent synthetic cannabinoid, ADB-BINACA primarily exerts its effects through the activation of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system[6]. These receptors are G-protein coupled receptors (GPCRs)[6][7][8].
Upon binding of an agonist like ADB-BINACA to the CB1 receptor, the associated Gi/o protein is activated. This activation leads to a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[7][8].
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCC)[7][8]. These actions collectively suppress neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can lead to the regulation of gene transcription and other cellular processes[9].
-
β-Arrestin Recruitment: Following receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin 2 is involved in receptor desensitization and internalization, while β-arrestin 1 can initiate its own signaling cascades[7][8][10].
The general signaling pathway for synthetic cannabinoids acting on the CB1 receptor is illustrated below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 4. cfsre.org [cfsre.org]
- 5. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. pubs.acs.org [pubs.acs.org]
Sourcing and Technical Guide for (S)-ADB-BINACA-d5 Certified Reference Material
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing and utilizing the certified reference material (CRM) for (S)-ADB-BINACA-d5. It includes details on suppliers, analytical methodologies, and the relevant pharmacological context of its non-deuterated parent compound, ADB-BINACA.
Certified Reference Material (CRM) Sourcing
This compound is primarily used as an internal standard for the quantification of ADB-BINACA in forensic and research applications using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The following suppliers offer this compound as a certified reference material.
| Supplier | Product Name | Catalog Number | Purity | Formulation |
| Cayman Chemical | This compound | 36753 | ≥98% | A solution in acetonitrile (100 µg/ml) |
| Biomol.de | This compound | 36753 | ≥98% | A solution in acetonitrile (100 µg/ml) |
| MedchemExpress | This compound | HY-136753S | Not specified | Not specified |
Note: Biomol.de is a distributor for Cayman Chemical.[2]
Analytical Data for this compound
Below is a summary of the key analytical data for the this compound certified reference material.
| Parameter | Value | Reference |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(phenyl-d5)methyl]-1H-indazole-3-carboxamide | [1] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂ | [1] |
| Formula Weight | 369.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in acetonitrile (100 µg/ml) | [1] |
| Solubility | DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 5 mg/ml | [1] |
Experimental Protocols
Quantification of ADB-BINACA using this compound by LC-MS/MS
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ADB-BINACA in biological matrices, using this compound as an internal standard.
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., whole blood, plasma, or urine), add a known concentration of this compound internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Waters Xevo TQD or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
Workflow for LC-MS/MS Analysis of ADB-BINACA
Caption: Workflow for the quantification of ADB-BINACA using LC-MS/MS.
GC-MS Analysis of ADB-BINACA
This section outlines a general procedure for the gas chromatography-mass spectrometry (GC-MS) analysis of ADB-BINACA.
3.2.1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the biological sample, add a known amount of this compound internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
3.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Workflow for GC-MS Analysis of ADB-BINACA
Caption: Workflow for the qualitative analysis of ADB-BINACA using GC-MS.
Pharmacology of ADB-BINACA
ADB-BINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptor type 1 (CB1).[3][4] The in vitro activity of ADB-BINACA has been characterized, and it is a highly potent CB1 receptor agonist.[5]
| Compound | EC₅₀ (nM) for CB1 Receptor Activation | Reference |
| ADB-BINACA | 6.36 | [5] |
| JWH-018 | 32.9 | [5] |
EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
CB1 Receptor Signaling Pathway
The activation of the CB1 receptor by an agonist like ADB-BINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7]
CB1 Receptor Signaling Cascade
Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.
Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Cayman Chemical | Biomol.de [biomol.com]
- 3. The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA accelerate SH-SY5Y proliferation via stimulation of CB1 and CB2 cannabinoid receptors | Scientific Letters [publicacoes.cespu.pt]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, AâCHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of ADB-BINACA in Biological Matrices using LC-MS/MS with (S)-ADB-BINACA-d5 as an Internal Standard
Application Note
Introduction
ADB-BINACA is a potent synthetic cannabinoid receptor agonist that has been identified in forensic casework and poses a significant public health concern. Accurate and reliable quantification of ADB-BINACA in biological matrices is crucial for clinical and forensic toxicology. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ADB-BINACA in whole blood and urine, utilizing (S)-ADB-BINACA-d5 as an internal standard to ensure accuracy and precision.
Analyte and Internal Standard
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| ADB-BINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide | C₂₁H₂₄N₄O₂ | 364.44 g/mol |
| This compound | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide | C₂₁H₁₉D₅N₄O₂ | 369.47 g/mol |
Method Summary
This method employs a simple and efficient sample preparation procedure followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to reliable quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of ADB-BINACA in whole blood and urine.
Table 1: Method Validation Parameters for ADB-BINACA in Whole Blood
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Accuracy (at LLOQ, low, mid, high QC) | 85 - 115% |
| Precision (at LLOQ, low, mid, high QC) | < 15% RSD |
| Recovery | > 80% |
| Matrix Effect | < 20% |
Table 2: Method Validation Parameters for ADB-BINACA in Urine
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Accuracy (at LLOQ, low, mid, high QC) | 85 - 115% |
| Precision (at LLOQ, low, mid, high QC) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Experimental Protocols
Materials and Reagents
-
ADB-BINACA analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human whole blood and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (for urine)
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase (from E. coli)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S)
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| ADB-BINACA | 365.2 | 215.1 (Quantifier) | 25 | 30 |
| 144.1 (Qualifier) | 35 | 30 | ||
| This compound | 370.2 | 220.1 | 25 | 30 |
Sample Preparation Protocols
Protocol 1: Whole Blood - Protein Precipitation
-
To 100 µL of whole blood sample, add 20 µL of this compound internal standard solution (50 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (70:30, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine - Solid Phase Extraction (SPE)
-
To 1 mL of urine sample, add 20 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 50 µL of β-glucuronidase solution and 500 µL of phosphate buffer (pH 6.0).
-
Incubate at 37 °C for 2 hours to hydrolyze glucuronide conjugates.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (70:30, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Overall experimental workflow for the quantification of ADB-BINACA.
Utilizing (S)-ADB-BINACA-d5 as an Internal Standard in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rapid emergence of synthetic cannabinoids presents a significant challenge to forensic toxicology laboratories. Accurate and reliable quantification of these potent and structurally diverse compounds is crucial for both clinical and legal investigations. (S)-ADB-BINACA is a synthetic cannabinoid that has been identified in forensic casework. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response. This document provides detailed application notes and a composite protocol for the quantification of ADB-BINACA in whole blood using (S)-ADB-BINACA-d5 as an internal standard, based on established forensic toxicology methodologies.
Introduction to this compound as an Internal Standard
This compound is the deuterated analog of (S)-ADB-BINACA, a potent synthetic cannabinoid receptor agonist.[1][2] Its intended use is as an internal standard for the quantification of ADB-BINACA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The five deuterium atoms on the phenyl ring provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while ensuring similar chemical and physical properties during extraction and analysis. The use of a co-eluting, stable isotope-labeled internal standard is critical for accurate quantification as it effectively corrects for matrix effects, extraction inefficiencies, and instrument variability.
Quantitative Data Summary
The following table summarizes representative validation parameters for the quantitative analysis of ADB-BINACA in biological matrices. It is important to note that while this compound is the ideal internal standard, the presented quantitative data is derived from a validated method for a large panel of synthetic cannabinoids that utilized different internal standards (nordiazepam-D5 and ketamine-D4).[4] This data provides a reliable estimate of the achievable analytical performance.
Table 1: Representative Quantitative Validation Parameters for ADB-BINACA
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Linearity Range | 0.25 - 10 ng/mL |
| R² | > 0.99 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | < 15% |
Data adapted from a validated LC-MS/MS method for the analysis of multiple novel psychoactive substances.[4]
Experimental Protocols
The following is a detailed protocol for the quantitative analysis of ADB-BINACA in whole blood using this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of synthetic cannabinoids in forensic toxicology.[4][5]
Materials and Reagents
-
ADB-BINACA analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood control samples
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of synthetic cannabinoids from whole blood.[5]
-
Spiking: To 100 µL of blank whole blood, calibrators, or casework samples in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration should be optimized based on instrument sensitivity, a typical concentration is 10 ng/mL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of ADB-BINACA. Instrument conditions should be optimized for the specific system being used.
Table 2: Proposed LC-MS/MS Parameters for ADB-BINACA and this compound
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1200 series or equivalent[5] |
| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3000 V[5] |
| Gas Temperature | 325°C[5] |
| Gas Flow | 10 L/min[5] |
| Nebulizer Pressure | 40 psi[5] |
| MRM Transitions | |
| ADB-BINACA | Precursor Ion (m/z): 365.2 -> Product Ions (m/z): 145.1, 91.1 (example transitions, should be optimized) |
| This compound | Precursor Ion (m/z): 370.2 -> Product Ion (m/z): 145.1, 96.1 (example transitions, should be optimized) |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of ADB-BINACA in whole blood.
Role of the Internal Standard
Caption: The role of an internal standard in quantitative analysis.
ADB-BINACA Signaling Pathway at the CB1 Receptor
References
- 1. ADB-BINACA - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]
Application Notes and Protocols for the GC-MS Detection of ADB-BINACA with (S)-ADB-BINACA-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the sensitive and selective detection and quantification of the synthetic cannabinoid ADB-BINACA in biological matrices using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, the method employs the deuterated internal standard, (S)-ADB-BINACA-d5. This document outlines the necessary reagents, sample preparation procedures, instrumental parameters, and expected method performance characteristics. The provided workflow and detailed instructions are intended to guide researchers in the implementation of a robust analytical method for ADB-BINACA.
Introduction
ADB-BINACA (also known as ADB-BUTINACA) is a potent synthetic cannabinoid that has been identified in forensic casework. Accurate and reliable analytical methods are crucial for its detection and quantification in various biological specimens to understand its pharmacokinetics, pharmacodynamics, and toxicological effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations during sample preparation and instrumental analysis, thereby improving the accuracy of quantification.[1]
Experimental Protocols
Reagents and Materials
-
Analytes: ADB-BINACA analytical standard, this compound internal standard (ISTD)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade)
-
Reagents: Deionized water, Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH)
-
Sample Matrices: Blood, urine, or oral fluid
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ADB-BINACA and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of ADB-BINACA by serial dilution of the primary stock solution with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to prepare a 1 µg/mL working solution.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., blood, urine), add a specific volume of the this compound working solution to achieve a final concentration of 100 ng/mL.
-
For blood samples, perform protein precipitation by adding acetonitrile. Vortex and centrifuge.
-
Adjust the sample pH using an appropriate acid or base (e.g., acid/base extraction).[2]
-
Add 3 mL of an appropriate extraction solvent (e.g., a mixture of methylene chloride and isopropanol).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are based on established methods for synthetic cannabinoid analysis and should be optimized for the specific instrument used.[2]
| Parameter | Setting |
| Gas Chromatograph | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 265°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60°C for 0.5 min, ramp at 35°C/min to 340°C, and hold for 6.5 min.[2] |
| Transfer Line Temp. | 300°C |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM)
For quantitative analysis, the following ions are recommended for monitoring. These are based on the fragmentation patterns observed in the mass spectrum of ADB-BINACA and the predicted mass shift for its deuterated analog.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| ADB-BINACA | 145 | 214 | 287 |
| This compound | 150 | 219 | 292 |
Data Presentation
Method Validation Parameters
The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of ADB-BINACA. These values are based on typical validation results for similar synthetic cannabinoid assays.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for ADB-BINACA analysis.
References
Validated Screening Method for Novel Psychoactive Substances (NPS) Including (S)-ADB-BINACA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to clinical and forensic toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. (S)-ADB-BINACA (also known as ADB-BUTINACA) is a potent indazole-based synthetic cannabinoid that has been identified in forensic casework. This document provides a detailed, validated method for the screening and quantification of (S)-ADB-BINACA and other NPS in biological matrices, intended for use by researchers, scientists, and drug development professionals. The described methodologies are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Signaling Pathway of (S)-ADB-BINACA
(S)-ADB-BINACA acts as a potent full agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] The psychoactive effects are primarily mediated through the activation of the CB1 receptor, which is predominantly expressed in the central nervous system. Upon binding, (S)-ADB-BINACA initiates a cascade of intracellular signaling events.
Experimental Workflow for NPS Screening
The overall workflow for the screening of (S)-ADB-BINACA and other NPS in biological samples involves sample collection, preparation, instrumental analysis, and data review.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of (S)-ADB-BINACA and other synthetic cannabinoids.
Table 1: Method Validation Parameters for (S)-ADB-BINACA in Rat Plasma [2]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Linearity Range | 1 - 1,000 ng/mL |
| Inter-day Precision | < 14% |
| Intra-day Precision | < 14% |
| Accuracy | 92% - 111% |
| Recovery | 87% - 90% |
| Matrix Effect | 104% - 111% |
Table 2: Method Validation Parameters for a Panel of Synthetic Cannabinoids in Whole Blood [3][4][5]
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.1 - 6.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 6.0 ng/mL |
| Linearity Range | Typically 0.25 - 25 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision | < 15% RSD |
Table 3: Method Validation Parameters for a Panel of Synthetic Cannabinoids in Hair [6]
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mg |
| Extraction Recovery | 36.1 - 93.3% |
| Matrix Effect | 19.1 - 110.0% |
Experimental Protocols
Protocol 1: Screening of (S)-ADB-BINACA and its Metabolites in Urine by LC-MS/MS
This protocol is adapted from a method for the detection of ADB-BUTINACA and its metabolites in human urine.[7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of urine, add 3 mL of 0.1 M phosphate buffer and an appropriate internal standard.
-
For the detection of glucuronidated metabolites, hydrolyze the sample with β-glucuronidase (from E. coli) for 1 hour.
-
Condition a polymeric SPE cartridge.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).[7]
-
Mobile Phase: A gradient elution using two mobile phases:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for (S)-ADB-BINACA and its metabolites should be optimized. For ADB-BUTINACA, the precursor ion is m/z 331.1.[7]
Protocol 2: Screening of (S)-ADB-BINACA in Whole Blood by LC-MS/MS
This protocol is based on a general method for the analysis of synthetic cannabinoids in whole blood.[3][5]
1. Sample Preparation (Protein Precipitation)
-
To 0.2 mL of whole blood in a microcentrifuge tube, add an appropriate internal standard.
-
Add 0.6 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[5]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient elution using:
-
Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI mode.
-
Detection: MRM mode with optimized transitions for (S)-ADB-BINACA.
Conclusion
The provided application notes and protocols describe a validated approach for the screening and confirmation of (S)-ADB-BINACA and other NPS in various biological matrices. The use of LC-MS/MS provides the necessary sensitivity and specificity for the reliable identification of these compounds. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for laboratories to develop and validate their own NPS screening methods. It is crucial for each laboratory to perform in-house validation of any method before its application to forensic or clinical casework.[8]
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application of (S)-ADB-BINACA-d5 in the Quantitative Analysis of ADB-BINACA in Whole Blood
Application Note
Introduction
ADB-BINACA is a potent synthetic cannabinoid that has been identified in forensic casework. Accurate and reliable quantitative analysis of ADB-BINACA in whole blood is crucial for toxicological assessment and in legal investigations. Due to the complex nature of whole blood matrix and the low concentrations at which these substances are often found, a robust analytical method is required. The use of a stable isotope-labeled internal standard is essential for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. (S)-ADB-BINACA-d5 is an ideal internal standard for the analysis of ADB-BINACA due to its chemical and physical similarity to the analyte. This application note describes a detailed protocol for the extraction and quantitative analysis of ADB-BINACA in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle
This method employs a simple and efficient protein precipitation technique to extract ADB-BINACA and the internal standard, this compound, from whole blood.[1] The extracts are then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
ADB-BINACA reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood (blank, for calibration and quality control samples)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials with inserts
2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable for the separation.
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution (e.g., 100 ng/mL) to each tube to achieve a final concentration of 10 ng/mL.[1]
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to each tube.[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.[1]
-
Reconstitute the dry residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex to dissolve the residue and transfer the solution to an autosampler vial with an insert for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3000 V[1]
-
Gas Temperature: 325°C[1]
-
Gas Flow: 10 L/min[1]
-
Nebulizer Pressure: 40 psi[1]
-
MRM Transitions: Specific precursor and product ions for ADB-BINACA and this compound need to be determined by infusing the individual standards. For ADB-BINACA, precursor ions would be monitored, and for this compound, the corresponding deuterated precursor ions would be selected.
-
5. Method Validation
The method should be validated according to international guidelines, assessing parameters such as:
-
Selectivity
-
Linearity and range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of synthetic cannabinoids in whole blood, based on published methods for similar compounds. Specific values for ADB-BINACA should be established during in-house validation.
| Parameter | Typical Range | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [2] |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | |
| Accuracy (% Bias) | Within ±15% | |
| Precision (%RSD) | < 15% | |
| Recovery | > 60% | [3] |
Mandatory Visualization
Caption: Experimental workflow for whole blood analysis.
Caption: Role of the internal standard in quantification.
References
Quantitative Analysis of ADB-BINACA in Seized Herbal Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BINACA (also known as ADB-BUTINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal materials worldwide. Its structural similarity to other controlled synthetic cannabinoids and its potent psychoactive effects pose a significant challenge to forensic laboratories and public health. Accurate and reliable quantitative analysis of ADB-BINACA in seized materials is crucial for law enforcement, toxicological assessment, and understanding the scope of its distribution.
This document provides detailed application notes and experimental protocols for the quantitative analysis of ADB-BINACA in seized herbal materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data from validated methods for the analysis of ADB-BINACA and related synthetic cannabinoids. This data provides a reference for expected method performance.
Table 1: GC-MS Method Validation Data for a Related Synthetic Cannabinoid (4-fluoro MDMB-BUTINACA) in Herbal Powder
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 µg/g |
| Limit of Quantification (LOQ) | 1 µg/g |
| Intra-Day Accuracy (Bias %) | -4.15% to 8.33% |
| Inter-Day Accuracy (Bias %) | -8.13% to 14.73% |
| Intra-Day Precision (RSD %) | 5.86% to 11.47% |
| Inter-Day Precision (RSD %) | 2.03% to 14.25% |
| Extraction Recovery | 86.50% to 95.60% |
Data adapted from a study on 4-fluoro MDMB-BUTINACA, a structurally similar compound, providing an estimation of expected performance for ADB-BINACA analysis by GC-MS.
Table 2: UPLC-MS/MS Method Validation Data for ADB-BINACA (ADB-BUTINACA) in a Biological Matrix (Hair) [1]
| Parameter | Result |
| Linearity | Good within the calibrated range |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg[1] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mg[1] |
| Accuracy & Precision | Satisfactory |
| Extraction Recovery | 36.1 - 93.3%[1] |
| Matrix Effect | 19.1 - 110.0%[1] |
While this data is from a hair matrix, the UPLC-MS/MS methodology is transferable to herbal materials with appropriate validation.[1]
Experimental Protocols
Sample Preparation: Extraction from Herbal Material
This protocol is a general procedure recommended for the extraction of synthetic cannabinoids from seized herbal materials and should be validated by individual laboratories.[2]
Objective: To extract ADB-BINACA from the herbal matrix for instrumental analysis.
Materials:
-
Seized herbal material
-
Methanol (or another suitable solvent like acetonitrile)[2]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenization: Ensure the seized herbal material is homogenous. If necessary, grind the material to a fine powder.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
-
Solvent Addition: Add 10 mL of methanol to the tube.[2]
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for at least 10 minutes.[2]
-
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.[2]
-
Filtration: Draw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.
-
Dilution: If high concentrations of ADB-BINACA are expected, further dilute the extract with the extraction solvent to fall within the calibrated range of the analytical instrument.
GC-MS Analysis Protocol
Objective: To quantify ADB-BINACA in the prepared extract using Gas Chromatography-Mass Spectrometry.
Instrumentation and Conditions:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent[3]
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[3]
-
Injection Port Temperature: 265 °C[3]
-
Injection Volume: 1 µL (Splitless)[3]
-
Oven Temperature Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.[3]
-
Transfer Line Temperature: 300 °C[3]
-
MS Source Temperature: 230 °C[3]
-
MS Quadrupole Temperature: 150 °C[3]
-
Mass Scan Range: 40-550 m/z[3]
Data Acquisition and Analysis:
-
Acquire data in full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Develop a calibration curve using certified reference standards of ADB-BINACA.
-
Quantify ADB-BINACA in the samples by comparing the peak area to the calibration curve.
LC-MS/MS Analysis Protocol
Objective: To provide a highly sensitive and selective quantification of ADB-BINACA using Liquid Chromatography-Tandem Mass Spectrometry. The following is based on a validated method for ADB-BUTINACA.[1]
Instrumentation and Conditions:
-
Instrument: Waters Acquity UPLC system coupled to a tandem mass spectrometer or equivalent.[1]
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in 95:5 water:acetonitrile.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A suitable gradient program to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for ADB-BINACA.
Data Acquisition and Analysis:
-
Develop a calibration curve using certified reference standards of ADB-BINACA.
-
Quantify ADB-BINACA in the samples using the peak area ratios of the analyte to an appropriate internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for ADB-BINACA analysis.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for the Preparation of Calibration Curves Using (S)-ADB-BINACA-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ADB-BINACA-d5 is a deuterated analog of the synthetic cannabinoid ADB-BINACA and is intended for use as an internal standard in the quantitative analysis of ADB-BINACA by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. Synthetic cannabinoids are a class of psychoactive substances that are often found in herbal mixtures and other illicit products.[3][4] Accurate quantification is essential for forensic toxicology, clinical research, and drug development.
This document provides a detailed protocol for the preparation of calibration curves for the quantification of ADB-BINACA using this compound as an internal standard. The methodologies are based on established practices for the analysis of synthetic cannabinoids in various matrices.[5][6][7][8]
Data Presentation
Table 1: Stock Solution and Working Standard Preparation
| Solution | Analyte | Concentration | Solvent | Storage Conditions |
| Primary Stock Solution | ADB-BINACA | 1 mg/mL | Methanol | -20°C |
| Internal Standard Stock Solution | This compound | 100 µg/mL | Methanol | -20°C |
| Intermediate Standard Solution | ADB-BINACA | 10 µg/mL | Methanol | -20°C |
| Working Internal Standard Solution | This compound | 100 ng/mL | Methanol | 4°C (short-term) |
Table 2: Calibration Curve Standards
| Calibration Level | Concentration of ADB-BINACA (ng/mL) | Volume of Intermediate Standard (µL) | Volume of Working IS (µL) | Final Volume (mL) |
| 1 | 0.5 | 5 | 10 | 1 |
| 2 | 1 | 10 | 10 | 1 |
| 3 | 5 | 50 | 10 | 1 |
| 4 | 10 | 100 | 10 | 1 |
| 5 | 25 | 250 | 10 | 1 |
| 6 | 50 | 500 | 10 | 1 |
| 7 | 100 | 1000 | 10 | 1 |
Table 3: Typical LC-MS/MS Quantitative Parameters for Synthetic Cannabinoids
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | 70 - 120% |
Note: These values are representative and should be established for each specific analytical method and matrix.
Experimental Protocols
Materials and Reagents
-
ADB-BINACA analytical standard
-
This compound internal standard[1]
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
-
Blank matrix (e.g., human plasma, urine, or oral fluid)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Primary Stock Solution of ADB-BINACA (1 mg/mL): Accurately weigh a suitable amount of ADB-BINACA standard and dissolve it in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution of this compound (100 µg/mL): Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Intermediate Standard Solution of ADB-BINACA (10 µg/mL): Dilute the primary stock solution of ADB-BINACA with methanol to obtain an intermediate standard solution of 10 µg/mL.
-
Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to prepare a working internal standard solution of 100 ng/mL.
Preparation of Calibration Curve Standards
-
Label a series of vials for each calibration level.
-
Add the specified volume of the ADB-BINACA intermediate standard solution to each vial as detailed in Table 2.
-
Add a constant volume (e.g., 10 µL) of the working internal standard solution (this compound) to each vial, including the blank.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of blank matrix (e.g., 1 mL) to achieve the final concentrations listed in Table 2.
Sample Preparation (Protein Precipitation for Plasma/Blood)
-
Pipette 100 µL of the calibration standard, quality control sample, or unknown sample into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
An LC-MS/MS method should be developed and validated for the specific matrix. A general starting point for the analysis of synthetic cannabinoids is provided below.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically employed to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode is recommended for quantification. Specific precursor and product ion transitions for ADB-BINACA and this compound must be determined.
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of ADB-BINACA to the peak area of the internal standard (this compound) against the nominal concentration of the ADB-BINACA calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve.
-
Determine the concentration of ADB-BINACA in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Calibration Curve Preparation and Sample Analysis.
Caption: Logic of Internal Standard-Based Quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 8. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of Synthetic Cannabinoids Prior to LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of synthetic cannabinoids from biological matrices, such as urine and whole blood, for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The described methods are essential for the accurate and sensitive detection and quantification of these novel psychoactive substances in forensic toxicology, clinical diagnostics, and drug development research.
Introduction
Synthetic cannabinoids represent a large and ever-evolving class of illicit drugs that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Due to their high potency and constant structural modifications, sensitive and specific analytical methods are crucial for their detection. Solid-phase extraction is a widely used sample preparation technique that effectively isolates and concentrates synthetic cannabinoids from complex biological matrices, thereby reducing matrix effects and improving the overall performance of LC-MS analysis. This protocol outlines a generalized yet comprehensive SPE workflow adaptable to various synthetic cannabinoid analogues and sample types.
Experimental Protocols
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient extraction, especially for urine samples where synthetic cannabinoids are often present as glucuronide conjugates.
For Urine Samples (Enzymatic Hydrolysis):
-
To 1.0-2.0 mL of urine, add a suitable volume of β-glucuronidase solution (e.g., 1000 μL containing 5000 units/mL in acetate buffer, pH 5.0).[1][2]
-
Add an appropriate internal standard to the sample.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at an elevated temperature (e.g., 60-65°C) for 1 to 3 hours to facilitate enzymatic cleavage of the glucuronide moiety.[1][2]
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to a range of 5.5 to 6.5 by adding a phosphate buffer (e.g., 1000 μL of 100 mM, pH 6.0).[1]
-
Centrifuge the sample for 5 minutes at approximately 5000 rpm to pellet any precipitated proteins or particulate matter.[1]
-
The resulting supernatant is ready for SPE.
For Whole Blood/Serum Samples:
-
For whole blood or serum, protein precipitation is often the initial step. Add a precipitating agent like acetonitrile to the sample.[3]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
The supernatant can then be diluted with an appropriate buffer before loading onto the SPE cartridge.
Solid-Phase Extraction (SPE)
A variety of SPE sorbents can be used for the extraction of synthetic cannabinoids, with reversed-phase polymeric sorbents being a common choice due to their ability to retain a broad range of analytes.
SPE Cartridge Conditioning (for traditional silica-based sorbents):
-
Condition the SPE cartridge (e.g., reversed-phase phenyl silica-based sorbent) with 3 mL of methanol.[4]
-
Equilibrate the cartridge with 3 mL of ultrapure water or an appropriate buffer. Do not allow the sorbent bed to dry out.
Note: Some modern polymeric SPE cartridges, such as Strata™-X-Drug N, may not require a conditioning/equilibration step, which can save time and reduce solvent consumption.[1]
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
Washing:
-
Wash the cartridge to remove endogenous interferences. The wash solution should be strong enough to elute weakly bound matrix components without causing significant loss of the target analytes.
-
Dry the cartridge thoroughly under a full vacuum or positive pressure for 5-10 minutes to remove any residual wash solvent.
Elution:
-
Elute the retained synthetic cannabinoids with a suitable organic solvent. The choice of elution solvent depends on the specific sorbent and analytes. Common elution solvents include:
-
Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., a mixture of the initial mobile phase for LC-MS analysis) before injection into the LC-MS system.[3]
Data Presentation
The following table summarizes quantitative data from various studies on the SPE of synthetic cannabinoids.
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 61 Synthetic Cannabinoid Metabolites | Urine | Reversed-phase silica-based (phenyl) | 43 - 97 | 0.025 - 0.5 | - | [4] |
| 11 Synthetic Cannabinoids | Rat Urine | Oasis HLB | 69.90 - 118.39 | - | 0.01 - 0.1 | [5] |
| 7 Synthetic Cannabinoids | Serum | Oasis® HLB | 76.9 - 107.4 (at 25 ng/mL) | 2.5 - 5 | 5 - 10 | [6] |
| Various Synthetic Cannabinoids | Whole Blood | Strata-X Drug B | - | - | - | [7] |
| 12 Synthetic Cannabinoids | Whole Blood | Supported Liquid Extraction (SLE) | >60 | - | - | [8] |
| JWH-018 and JWH-073 | Postmortem Whole Blood | - | - | 0.01 | 0.05 | [9] |
| Various Synthetic Cannabinoids | Whole Blood and Urine | - | 88-107 (Blood), 95-109 (Urine) | 0.675 - 3.375 (Blood), 0.225 - 3.375 (Urine) | 0.675 - 3.375 (Blood), 0.225 - 3.375 (Urine) | [9] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the solid-phase extraction of synthetic cannabinoids.
Caption: General workflow for solid-phase extraction of synthetic cannabinoids.
This comprehensive protocol and the accompanying data provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for the detection and quantification of synthetic cannabinoids. The flexibility of the SPE technique allows for optimization and adaptation to new and emerging synthetic cannabinoid analogues.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. biotage.com [biotage.com]
- 9. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
Troubleshooting & Optimization
Overcoming matrix effects in (S)-ADB-BINACA-d5 quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of (S)-ADB-BINACA and its deuterated internal standard, (S)-ADB-BINACA-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of (S)-ADB-BINACA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of the quantification for (S)-ADB-BINACA.[1][2][4] In complex biological matrices like plasma, urine, or hair, common sources of these interferences include phospholipids, salts, proteins, and endogenous metabolites.[1][2][5]
Q2: How is the deuterated internal standard, this compound, supposed to mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS assays.[1][4][6] Because this compound is chemically and physically almost identical to the unlabeled analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[1][7] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound ever fail to compensate for matrix effects?
A3: Yes, while highly effective, deuterated internal standards may not always provide perfect compensation.[1][6] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard.[1][4][7] If this separation causes them to elute into regions with different levels of matrix interference, it can lead to "differential matrix effects," where the analyte and internal standard are affected differently, resulting in inaccurate quantification.[6] Therefore, it cannot be assumed that a SIL internal standard will always correct for matrix effects without proper validation.[6]
Q4: What are the key strategies to minimize matrix effects at the sample preparation stage?
A4: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[2][8] Common and effective strategies include:
-
Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove phospholipids and other interferences.[2][5]
-
Liquid-Liquid Extraction (LLE): A classic technique used to separate analytes based on their differential solubility in immiscible liquids. It is often used for hydrophobic compounds like synthetic cannabinoids.[9]
-
Protein Precipitation (PPT): A simpler method where a solvent (like acetonitrile or methanol) is used to crash out proteins. While fast, it may be less clean than SPE or LLE and may not remove other interferences.[5]
-
Sample Dilution: A straightforward approach that can reduce the concentration of matrix components, but it may also lower the analyte concentration below the limit of quantification.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/IS area ratio. | Inconsistent matrix effects across different samples; Pipetting or dilution errors; Analyte or IS instability. | 1. Enhance Sample Cleanup: Switch to a more rigorous extraction method (e.g., from PPT to SPE).[2] 2. Verify Solution Stability: Re-prepare standards and quality control (QC) samples. Check for analyte/IS degradation in the autosampler. 3. Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure no residual analyte is present.[1] |
| Analyte and this compound do not co-elute. | Isotope Effect: Deuteration can sometimes alter the retention time on a reversed-phase column.[1][4] Column Degradation: Loss of stationary phase or contamination can affect separation. | 1. Optimize Chromatography: Modify the gradient, flow rate, or mobile phase composition to improve co-elution. 2. Consider a Different Column: Test a column with a different stationary phase chemistry. 3. Replace Column: If performance has degraded, replace the analytical column.[1] |
| Significant ion suppression or enhancement is still observed. | Differential Matrix Effects: The analyte and IS are eluting in regions with varying levels of suppression.[6] Overwhelming Matrix Load: The sample is too "dirty," and the matrix components are saturating the ionization process. | 1. Improve Chromatographic Resolution: Ensure the analyte and IS peaks are not eluting on the shoulder of a large interfering peak.[2] 2. Reduce Sample Injection Volume: Injecting less sample can reduce the overall matrix load.[10] 3. Dilute the Sample Extract: If sensitivity allows, diluting the final extract can mitigate the effect of interferences.[10] |
| Low recovery of analyte and/or IS. | Inefficient extraction protocol; Analyte binding to proteins or container surfaces; pH mismatch during extraction. | 1. Optimize Extraction pH: Adjust the sample pH to ensure the analyte is in a neutral form for better extraction into an organic solvent. 2. Change Extraction Solvent/Sorbent: Test different LLE solvents or SPE sorbents to improve recovery. 3. Evaluate Protein Binding: For plasma samples, a protein precipitation step may be necessary prior to LLE or SPE to disrupt binding.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantitatively determine the extent of matrix effects.[11]
-
Source Blank Matrix: Obtain at least six different lots of the blank biological matrix (e.g., human plasma, urine).
-
Prepare Three Sample Sets at two concentration levels (low QC and high QC):
-
Set A (Neat Solution): Spike the analyte ((S)-ADB-BINACA) and IS (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank matrix samples through the entire extraction procedure. Spike the analyte and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE) % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting synthetic cannabinoids from a plasma sample. Optimization will be required.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode C8/SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of deionized water.
-
Wash 2: 1 mL of 40% methanol in water.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Quantitative Data Summary
Table 1: Example Matrix Effect & Recovery Data
| Analyte | Concentration Level | Matrix Factor (MF) % | Recovery (RE) % | Process Efficiency (PE) % |
| (S)-ADB-BINACA | Low QC (1 ng/mL) | 85.2% | 91.5% | 77.9% |
| High QC (50 ng/mL) | 88.1% | 93.2% | 82.1% | |
| This compound | Working Conc. | 86.5% | 92.1% | 79.7% |
| Interpretation: | Indicates minor ion suppression. | Indicates good extraction efficiency. | Indicates overall method efficiency. |
Table 2: Typical LC-MS/MS Parameters for Synthetic Cannabinoids
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Analyte and IS specific transitions must be optimized. |
| (S)-ADB-BINACA | Q1: 368.2 -> Q3: 243.1 (example) |
| This compound | Q1: 373.2 -> Q3: 248.1 (example) |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: A logical workflow for troubleshooting common quantification issues.
Caption: Conceptual diagram of an ideal internal standard performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
Optimizing collision energy for (S)-ADB-BINACA-d5 in tandem mass spectrometry
Technical Support Center: Optimizing (S)-ADB-BINACA-d5 Analysis
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the tandem mass spectrometry analysis of this compound. The focus is on the critical parameter of collision energy (CE) optimization to ensure maximum sensitivity and accuracy in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is collision energy, and why is it crucial to optimize it for this compound?
Collision energy is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. Optimizing this energy is critical for several reasons:
-
Maximizes Sensitivity: Each precursor-to-product ion transition has a unique optimal collision energy that produces the highest signal intensity. Using a suboptimal energy will result in a weaker signal and poorer sensitivity.[1][2]
-
Ensures Specificity: Proper fragmentation helps confirm the identity of the analyte. By optimizing the energy, you ensure the generation of characteristic and reproducible fragments.
-
Improves Accuracy and Precision: A strong, stable signal, achieved through optimization, is fundamental for accurate and precise quantification, especially when this compound is used as an internal standard.
Q2: What are the expected precursor and product ions for this compound?
The precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺.
-
Molecular Formula of (S)-ADB-BINACA: C₂₁H₂₄N₄O₂[3]
-
Molecular Formula of this compound: C₂₁H₁₉D₅N₄O₂[4]
-
Precursor Ion [M+H]⁺ for this compound: The calculated monoisotopic mass is approximately 369.24, so the precursor ion to target is m/z 370.2 .
Product ions are generated by the fragmentation of the precursor. While the exact fragmentation pattern must be determined experimentally, common fragmentation pathways for synthetic cannabinoids involve the cleavage of the amide bond and other parts of the side chain.[5][6] The most intense and stable fragments should be chosen for the Multiple Reaction Monitoring (MRM) method.
Q3: Are optimized collision energy values transferable between different mass spectrometers?
No, not directly. The optimal collision energy for a specific transition is highly dependent on the instrument's design, particularly the geometry and length of the collision cell.[7][8] A value optimized on one vendor's triple quadrupole instrument will likely not be the optimum on a different model or an instrument from another manufacturer. Therefore, the optimization protocol must be performed on the specific instrument used for analysis.
Q4: My signal intensity for product ions is very low or absent. What are the first troubleshooting steps?
A complete loss of signal can be frustrating but is often caused by a singular issue.[9] A systematic approach is key to diagnosing the problem.[10]
-
Verify MS Functionality: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly. This helps distinguish an instrument problem from a sample or method issue.[10]
-
Check the Basics: Ensure the electrospray needle is generating a stable spray and that gas flows (nebulizer, drying gas) and source temperatures are set appropriately.
-
Confirm Precursor Ion: Double-check that the correct precursor ion (m/z 370.2 for the d5-standard) is being isolated in the first quadrupole.
-
Review Collision Energy: If the collision energy is set too low, no fragmentation will occur. If it's too high, the precursor will fragment into very small, unusable ions, also resulting in low signal for the desired product ion.
-
Assess Sample Concentration: Ensure the infused solution is at an appropriate concentration. If it's too dilute, the signal will be weak.[2]
Quantitative Data: Example Mass Spectrometry Parameters
The following table provides an example set of parameters for an MRM-based analysis of this compound. The collision energy (CE) and declustering potential (DP) values are illustrative and must be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Role |
| This compound | 370.2 | Fragment 1 | 50 | 80 | Optimized Value 1 | Quantifier |
| This compound | 370.2 | Fragment 2 | 50 | 80 | Optimized Value 2 | Qualifier |
Note: Product ions must be determined by acquiring a full product ion scan (see protocol below).
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to empirically determine the optimal collision energy for this compound MRM transitions.
1. Sample & Reagent Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to a final concentration of approximately 100-500 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrumentation Setup (Direct Infusion)
-
Set up a direct infusion system using a syringe pump connected directly to the mass spectrometer's ESI source.
-
Infuse the working solution at a stable flow rate (e.g., 5-10 µL/min).
-
Set the ESI source parameters (e.g., ion spray voltage, source temperature, gas flows) to typical starting values for small molecules in positive ion mode.
3. Precursor & Product Ion Identification
-
In the instrument software, set the first quadrupole (Q1) to transmit the precursor ion of this compound (m/z 370.2).
-
Perform a product ion scan. Set the collision cell to a moderate energy level (e.g., 25-30 eV) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-375) to identify the major fragment ions.
-
Select the most intense and specific fragment ions for further optimization. It is best practice to select at least two fragments for an MRM assay (a quantifier and a qualifier).
4. Collision Energy Ramping Experiment
-
Create a new acquisition method in MRM mode.
-
For each selected product ion, set up a series of experiments where the collision energy is ramped. For example, for "Product Ion 1," create multiple MRM transitions (370.2 -> Product Ion 1) with the collision energy value increasing in steps (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 eV).[11]
-
Acquire data for a few minutes to ensure a stable signal is obtained at each energy level.
5. Data Analysis
-
Process the acquired data. For each product ion, plot its measured intensity (peak area or height) against the corresponding collision energy value.
-
The optimal collision energy is the value that produces the maximum signal intensity on the curve. This value should be used in your final quantitative method.
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow for collision energy optimization and a troubleshooting decision tree for common signal-related issues.
Caption: Workflow for Collision Energy Optimization.
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. cfsre.org [cfsre.org]
- 4. caymanchem.com [caymanchem.com]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. myadlm.org [myadlm.org]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for synthetic cannabinoids in GC-MS
Welcome to the technical support center for the analysis of synthetic cannabinoids by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shapes (tailing or fronting) for my synthetic cannabinoid standards?
Poor peak shape is a common issue in the GC-MS analysis of synthetic cannabinoids and can be caused by several factors. Peak tailing, the most frequent problem, often indicates unwanted interactions between the analyte and active sites within the GC system. These active sites can be exposed silanol groups in the injector liner, on the column, or even on glass wool packing.[1][2] Peak fronting may suggest column overload or a mismatch between the sample solvent and the stationary phase.[1]
Q2: What are "active sites" in the GC system and how do they affect my analysis?
Active sites are chemically reactive points within the GC flow path that can interact with polar functional groups on analyte molecules, such as the hydroxyl or carboxyl groups found in some synthetic cannabinoids and their metabolites.[1] This interaction, a form of secondary retention, can lead to peak tailing, reduced peak height, and even complete loss of the analyte.[1] Using deactivated liners and columns is crucial for minimizing these effects.[1][2]
Q3: Should I derivatize my synthetic cannabinoid samples before GC-MS analysis?
Derivatization is a highly recommended step for the analysis of many synthetic cannabinoids, especially those containing polar functional groups.[3][4][5] This chemical modification process replaces active hydrogens on polar groups with less reactive moieties, such as a trimethylsilyl (TMS) group.[3][6] Derivatization increases the volatility and thermal stability of the analytes, leading to improved peak shape, increased sensitivity, and reduced interaction with active sites.[3][5] Silylation using reagents like BSTFA or MSTFA is a common and effective derivatization technique for cannabinoids.[4][6]
Q4: My synthetic cannabinoids seem to be degrading in the GC inlet. How can I prevent this?
Thermal degradation is a significant challenge in the GC-MS analysis of certain synthetic cannabinoids, particularly amide-based compounds.[7] High inlet temperatures can cause these molecules to break down, leading to inaccurate quantification and the appearance of unexpected peaks.[5][7] To mitigate this, optimizing the inlet temperature is crucial.[8][9] Using a lower, yet sufficient, temperature for volatilization can prevent degradation. Additionally, derivatization can enhance the thermal stability of the analytes.[3] The use of analyte protectants in the injection solvent has also been shown to reduce degradation.[7]
Q5: What is the role of the injector liner in synthetic cannabinoid analysis?
The injector liner is a critical component that can significantly impact the quality of your results. The choice of liner, its deactivation, and its geometry can all influence the analysis.[9] A deactivated liner is essential to prevent interactions with active analytes.[1] Some liners contain glass wool to aid in sample volatilization, but this can also be a source of active sites if not properly deactivated.[7] The geometry of the liner can affect how the sample is introduced to the column, and improper liner selection can contribute to peak broadening or tailing.[9] Regular replacement of the liner is a key aspect of preventative maintenance.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet Liner | Replace the liner with a new, deactivated one. Consider using a liner with a more inert deactivation.[1] |
| Contaminated GC Column | Trim the first 10-20 cm from the front of the column to remove non-volatile residues and active sites.[1] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet as per the manufacturer's instructions.[1] |
| Analyte-Column Interaction | Consider derivatizing the analytes to reduce their polarity and interaction with the stationary phase.[3][4] |
| Sub-optimal Inlet Temperature | A temperature that is too low may not ensure complete and rapid volatilization. A temperature that is too high can cause degradation. Optimize the inlet temperature for your specific analytes. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample.[1] Check that the correct syringe volume is being used.[1] |
| Solvent Mismatch | Ensure the polarity of the injection solvent is compatible with the stationary phase of the GC column.[1] |
| Incorrect Initial Oven Temperature | For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the solvent.[1] |
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting in GC-MS analysis.
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Regular inlet maintenance is critical for achieving good peak shapes and reproducible results.
Materials:
-
New, deactivated inlet liner
-
New septum
-
Liner removal tool
-
Forceps
-
Methanol, Acetone, Hexane (reagent grade)
-
Lint-free wipes
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).
-
Remove Old Septum and Liner: Once the inlet has cooled, remove the septum nut and the old septum. Use the liner removal tool to gently extract the old liner.
-
Clean the Inlet: Moisten a lint-free wipe with methanol and clean the inside of the inlet. Repeat with acetone and then hexane. Allow the inlet to dry completely.
-
Install New Liner and Septum: Using clean forceps, carefully insert the new, deactivated liner into the inlet. Place a new septum on top and tighten the septum nut until finger-tight, then give it a quarter-turn with a wrench. Do not overtighten.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks using an electronic leak detector. Once leak-free, restore the inlet and oven temperatures to your method settings.
-
Conditioning: Allow the system to equilibrate for at least 30 minutes before running a blank or a test sample.
Protocol 2: Silylation Derivatization of Synthetic Cannabinoids
This protocol describes a general procedure for the silylation of synthetic cannabinoids containing hydroxyl or carboxyl groups.
Materials:
-
Sample extract in a suitable solvent (e.g., ethyl acetate, acetonitrile)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
Reaction vial with a screw cap
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Evaporate Solvent: Transfer an aliquot of your sample extract to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add Derivatizing Reagent: Add a specific volume of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried sample residue.
-
Reaction: Cap the vial tightly and heat it at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[6]
-
Cool and Analyze: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS.
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
Note: The choice of derivatizing reagent, reaction time, and temperature may need to be optimized for specific synthetic cannabinoids.
Quantitative Data Summary
The following table provides a summary of typical GC-MS parameters for the analysis of synthetic cannabinoids. These are starting points and may require optimization for your specific instrument and analytes.
| Parameter | Typical Value/Range | Rationale |
| Inlet Temperature | 250 - 280 °C | Ensures efficient volatilization of the analytes. Higher temperatures can lead to degradation of some compounds.[3][10] |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize sensitivity. Split mode is used for more concentrated samples to prevent column overload. |
| Liner Type | Deactivated, single taper with glass wool | Promotes sample mixing and volatilization while minimizing active sites. |
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | A common, relatively non-polar column suitable for a wide range of synthetic cannabinoids.[6][10] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial temp: 70-100°C, ramp at 5-30°C/min to 290-320°C, hold for 2-10 min | The program should be optimized to achieve good separation of the target analytes.[6] |
| MS Source Temperature | 230 °C | A standard source temperature that balances ionization efficiency and minimizes source contamination.[6] |
| MS Quadrupole Temperature | 150 °C | A typical quadrupole temperature for stable mass analysis.[6] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative analysis and screening of unknowns. SIM mode is used for quantitative analysis of target compounds with higher sensitivity. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionization Efficiency for ADB-BINACA and its Internal Standard
Welcome to the technical support center for the analysis of ADB-BINACA and its internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve ionization efficiency in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantification of ADB-BINACA?
A1: The recommended internal standard is a deuterated analog of the analyte. (S)-ADB-BINACA-d5 is a suitable choice as it closely mimics the chromatographic behavior and ionization characteristics of ADB-BINACA, ensuring accurate quantification by compensating for matrix effects and variations in instrument response.[1][2]
Q2: What is the optimal ionization mode for ADB-BINACA and its deuterated internal standard?
A2: Positive mode Electrospray Ionization (ESI+) is the most effective and commonly used ionization technique for ADB-BINACA and other synthetic cannabinoids.[3][4][5] This is due to the presence of basic nitrogen atoms in their molecular structures, which are readily protonated.
Q3: How can I improve the signal intensity of ADB-BINACA in my LC-MS/MS analysis?
A3: To enhance the signal intensity of ADB-BINACA, consider the following:
-
Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to the mobile phase can significantly improve the protonation of ADB-BINACA, leading to a stronger signal in positive ESI mode.[3][4] Ammonium formate or ammonium acetate can also be used.[6]
-
Solvent Composition: The choice of organic solvent in the mobile phase can impact ionization efficiency. Acetonitrile is a commonly used and effective organic solvent for the analysis of synthetic cannabinoids.
-
ESI Source Parameter Optimization: Fine-tuning of ESI source parameters is critical. This includes optimizing the capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. A systematic approach to optimizing these parameters is recommended.
Q4: I am observing high background noise in my chromatogram. What are the likely causes and solutions?
A4: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Ensure the use of high-purity, LC-MS grade solvents and fresh mobile phase additives.
-
Matrix Effects: Complex biological matrices can introduce interfering compounds. Employing a robust sample preparation method, such as solid-phase extraction (SPE), can help minimize these effects.
-
System Contamination: Carryover from previous injections or a contaminated ion source can lead to high background. Implement a thorough washing procedure for the autosampler and periodically clean the ion source.
Q5: My peak shape for ADB-BINACA is poor (tailing or fronting). How can I address this?
A5: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Diluting the sample or reducing the injection volume can resolve this.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Adjusting the mobile phase pH can help mitigate these interactions.
-
Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Troubleshooting Guides
Issue 1: Low or No Signal for ADB-BINACA and/or Internal Standard
| Potential Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Verify that the mass spectrometer is operating in positive electrospray ionization (ESI+) mode. |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase contains an appropriate additive to promote protonation, such as 0.1% formic acid or ammonium formate. The pH of the mobile phase should be at least 2 pH units below the pKa of the analyte to ensure it is in its ionized form.[7][8][9][10][11] |
| Inefficient ESI Source Parameters | Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Start with typical values for similar compounds and adjust one parameter at a time while monitoring the signal intensity. |
| Sample Degradation | Ensure proper storage of standards and samples to prevent degradation. ADB-BINACA can be susceptible to hydrolysis. |
| Incorrect MRM Transitions | Confirm that the correct precursor and product ion m/z values are entered in the acquisition method for both ADB-BINACA and its internal standard. |
Issue 2: High Signal Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression/Enhancement) | Develop a more effective sample cleanup procedure. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) or protein precipitation at removing interfering matrix components.[12] |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls. The use of a deuterated internal standard is crucial to correct for variability. |
| Unstable ESI Spray | Check for blockages in the ESI needle or transfer line. Ensure a consistent and stable flow of the mobile phase and nebulizing gas. |
| Fluctuations in Source Temperature | Allow the ESI source to fully stabilize before starting the analytical run. Monitor the source temperature throughout the analysis to ensure it remains constant. |
Experimental Protocols
Protocol 1: Recommended Starting LC-MS/MS Parameters for ADB-BINACA and this compound
This protocol provides a robust starting point for the analysis of ADB-BINACA. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizing Gas Pressure | 35 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ADB-BINACA | 365.2 | 248.1, 145.1 | 15, 25 |
| This compound | 370.2 | 253.1, 145.1 | 15, 25 |
Note: The optimal collision energies should be determined empirically on your specific instrument.
Data Presentation
Table 1: Summary of LC-MS/MS Parameters for ADB-BINACA from Literature
| Reference | Mobile Phase Additive | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Method 1 | 0.1% Formic Acid | ESI+ | 365.2 | 248.1, 145.1 |
| Method 2 | 20 mmol/L Ammonium Acetate + 0.1% Formic Acid | ESI+ | 365.2 | Not Specified |
| Method 3 | 0.1% Formic Acid | ESI+ | 365.2 | 248.1, 109.0 |
Table 2: Technical Specifications of this compound Internal Standard
| Parameter | Value |
| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂ |
| Formula Weight | 369.5 |
| Purity | ≥99% deuterated forms (d1-d5) |
| Source | Cayman Chemical[1][2] |
Visualizations
Caption: Experimental workflow for the quantification of ADB-BINACA.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. annexpublishers.com [annexpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. acdlabs.com [acdlabs.com]
- 10. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
Addressing ion suppression in LC-MS/MS analysis of (S)-ADB-BINACA-d5.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues, particularly ion suppression, encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (S)-ADB-BINACA-d5.
Troubleshooting Guides
Issue: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Ion Suppression | The presence of co-eluting matrix components can suppress the ionization of the target analyte.[1][2][3][4][5] To confirm, perform a post-column infusion experiment. To mitigate, improve sample cleanup (see protocol below), optimize chromatographic separation to resolve the analyte from interfering compounds, or dilute the sample if the concentration is sufficiently high.[4][5][6] |
| Suboptimal Ion Source Parameters | Ion source settings such as temperature, gas flows (nebulizer, auxiliary, and collision), and ion spray voltage are critical for efficient ionization. Optimize these parameters specifically for this compound using a tuning solution. |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for this compound. Ensure that the most abundant and specific transitions are being monitored. |
| Sample Degradation | This compound may be susceptible to degradation under certain storage or sample preparation conditions. Ensure samples are stored properly (frozen) and processed in a timely manner. |
| Chromatographic Issues | Poor peak shape or retention time shifts can lead to a decreased signal. Check the column for contamination or degradation, ensure mobile phase is correctly prepared, and verify the LC system is functioning properly. |
Issue: High Signal Variability and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression.[6] The use of a deuterated internal standard, such as this compound itself, is the most effective way to compensate for these variations as it co-elutes and experiences similar matrix effects.[1][6][7] |
| Sample Preparation Inconsistency | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automating sample preparation can improve reproducibility. |
| Carryover | The analyte from a high-concentration sample may adsorb to parts of the LC system and elute during subsequent runs. Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
| Instrument Instability | Fluctuations in the LC pumps or mass spectrometer can cause signal variability. Perform system suitability tests to ensure the instrument is performing within specifications. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case this compound, is reduced by the presence of co-eluting molecules from the sample matrix (e.g., salts, phospholipids from plasma).[1][2][3][4][5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility.[3][4]
Q2: How can I detect ion suppression in my assay?
A2: A common method to detect ion suppression is the post-column infusion experiment.[8] In this experiment, a constant flow of an this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected onto the column. Any dips in the constant signal baseline indicate regions where co-eluting matrix components are causing ion suppression.[8]
Q3: What is the best way to compensate for ion suppression?
A3: The gold standard for compensating for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS).[6] Since this compound is a deuterated standard, it is intended to be used as an internal standard for the non-labeled compound. When analyzing a sample for a different analyte and using this compound as the internal standard, it will co-elute with the analyte of interest and be affected by ion suppression in a similar manner. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[1][6][7]
Q4: What are the most effective sample preparation techniques to reduce ion suppression?
A4: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple "dilute-and-shoot" or protein precipitation method.[2] The choice of extraction method depends on the sample matrix and the physicochemical properties of this compound.
Q5: Can changing my chromatographic conditions help with ion suppression?
A5: Yes. Optimizing the chromatographic separation can move the elution of this compound away from regions of significant ion suppression.[4][8] This can be achieved by changing the gradient profile, mobile phase composition, or using a different stationary phase. Two-dimensional LC (2D-LC) can also be a powerful tool to enhance separation from matrix components.[9]
Experimental Protocols
Illustrative Protocol for LC-MS/MS Analysis of this compound in Human Plasma with Minimized Ion Suppression
This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of plasma sample, add the internal standard.
-
Pre-treatment: Add 1 mL of 4% phosphoric acid to the plasma sample and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
The following table provides a starting point for the LC-MS/MS parameters for this compound. These should be optimized on your specific instrument.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Note: The exact m/z values for precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis with a focus on addressing ion suppression.
Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
Stability of (S)-ADB-BINACA-d5 in processed biological samples
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-ADB-BINACA-d5 in processed biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in processed biological samples like blood, plasma, and urine?
While specific long-term stability studies on this compound are not extensively published, data from studies on its non-deuterated parent compound, ADB-BINACA (also known as ADB-BUTINACA), and other structurally similar synthetic cannabinoids can provide guidance. Generally, synthetic cannabinoids are most stable when stored frozen.[1][2][3] In blood, many synthetic cannabinoids, including those with similar structures to ADB-BINACA, are unstable at room temperature and even under refrigeration, but show considerably greater stability when frozen at -20°C or below.[4][5] For urine samples, synthetic cannabinoid metabolites have been shown to be stable for extended periods (up to 168 days) when stored at -30°C.[6][7]
Q2: I am seeing a decrease in the concentration of this compound in my QC samples. What could be the cause?
Several factors could contribute to a decrease in the concentration of this compound:
-
Storage Temperature: As with many synthetic cannabinoids, storage at room temperature or in a refrigerator (4°C) can lead to significant degradation.[1][4][5] It is crucial to store all biological samples containing synthetic cannabinoids in a freezer at -20°C or, ideally, -80°C for long-term stability.[7]
-
Matrix Effects: The biological matrix itself can influence stability. Enzymatic activity in unpreserved or improperly stored blood/plasma can contribute to degradation. The pH of the urine sample may also play a role in the stability of certain cannabinoids.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of analytes. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[8]
-
Extraction Process: The efficiency of the extraction process can affect the final concentration. Ensure that the chosen extraction method (e.g., LLE, SPE) is validated for synthetic cannabinoids.[9]
Q3: Are there any known degradation products of ADB-BINACA that I should be aware of?
Yes, ADB-BINACA undergoes metabolism and potentially degradation, which can result in various products. The primary metabolic pathways include hydroxylation and hydrolysis of the terminal amide group.[10] In stability studies of similar synthetic cannabinoids like 5F-MDMB-PINACA, degradation to the corresponding butanoic acid metabolite has been observed in blood stored at room temperature or refrigerated.[4][5] Therefore, it is plausible that ADB-BINACA could degrade to its corresponding carboxylic acid metabolite. When troubleshooting, it may be beneficial to screen for the presence of such metabolites, as their detection in the absence of the parent compound can still indicate exposure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Improper storage of samples (room temperature or refrigerated). | Immediately transfer all samples to a freezer (-20°C or -80°C). For future studies, ensure samples are frozen as soon as possible after collection and processing.[1][2][3] |
| Inefficient extraction from the biological matrix. | Review and optimize the extraction protocol. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for synthetic cannabinoids.[9] Ensure the pH of the extraction buffer is optimal for ADB-BINACA. | |
| Inconsistent results between replicates | Non-homogenous sample. | Thoroughly vortex samples before aliquoting and extraction. |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots to minimize freeze-thaw cycles.[8] | |
| Presence of unexpected peaks in chromatogram | Degradation of this compound. | Analyze for potential degradation products, such as the carboxylic acid metabolite of ADB-BINACA.[4][10] |
| Matrix interference. | Optimize the chromatographic method to improve the separation of the analyte from matrix components. Consider using a more robust sample clean-up procedure. |
Experimental Protocols
Sample Storage Protocol
For optimal stability, all biological samples (blood, plasma, urine) suspected of containing this compound should be stored at ≤ -20°C immediately after collection and processing.[1][7] For long-term storage (beyond a few weeks), -80°C is recommended. Avoid repeated freeze-thaw cycles by storing samples in small, single-use aliquots.
Analytical Method for ADB-BINACA in Plasma
The following is a general procedure based on published methods for the analysis of synthetic cannabinoids in biological matrices.[9][11]
1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of plasma, add an internal standard solution (containing this compound). b. Add a suitable buffer (e.g., pH 10.2 carbonate buffer) and vortex.[1][3] c. Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate). d. Vortex vigorously and then centrifuge to separate the layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis a. Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid).[11] b. Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[11]
Quantitative Data Summary
The following tables summarize stability data for synthetic cannabinoids with structures similar to ADB-BINACA under various storage conditions. This data can be used to infer the expected stability of this compound.
Table 1: Stability of Synthetic Cannabinoids in Whole Blood
| Compound | Storage Condition | Duration | Stability (% Remaining) | Reference |
| AB-FUBINACA | Room Temp (22°C) | 12 weeks | Relatively Stable | [1] |
| AB-PINACA | Room Temp (22°C) | 12 weeks | Relatively Stable | [1] |
| XLR-11 | Room Temp (22°C) | 12 weeks | Significant Degradation | [1] |
| 5F-MDMB-PINACA | Room Temp | Unspecified | Unstable | [4][5] |
| AB-FUBINACA | Refrigerated (4°C) | 12 weeks | Relatively Stable | [1] |
| AB-PINACA | Refrigerated (4°C) | 12 weeks | Relatively Stable | [1] |
| XLR-11 | Refrigerated (4°C) | 12 weeks | Significant Degradation | [1] |
| 5F-MDMB-PINACA | Refrigerated | Unspecified | Unstable | [4][5] |
| AB-FUBINACA | Frozen (-20°C) | 12 weeks | Stable | [1] |
| AB-PINACA | Frozen (-20°C) | 12 weeks | Stable | [1] |
| XLR-11 | Frozen (-20°C) | 12 weeks | Stable | [1] |
| 5F-MDMB-PINACA | Frozen | Unspecified | Considerably More Stable | [4][5] |
Table 2: Stability of Synthetic Cannabinoid Metabolites in Urine
| Compound Group | Storage Condition | Duration | Stability | Reference |
| 24 SCMs | Frozen (-30°C) | 168 days | Stable | [6][7] |
| 24 SCMs | Refrigerated (4°C) | 168 days | Most were stable | [6] |
| 24 SCMs | Room Temp (22°C) | 168 days | Some were unstable | [6] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. shareok.org [shareok.org]
- 4. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 5. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 7. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing analyte degradation during sample preparation for ADB-BINACA
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of ADB-BINACA during sample preparation. The following information is based on the chemical properties of ADB-BINACA, established analytical methodologies for synthetic cannabinoids, and general best practices for analyte stability.
Frequently Asked Questions (FAQs)
Q1: What is ADB-BINACA and why is its stability a concern during sample preparation?
ADB-BINACA is a synthetic cannabinoid and a potent agonist of the CB1 receptor[1]. Its chemical structure, N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-benzyl-1H-indazole-3-carboxamide, contains functional groups, such as an amide linkage, that can be susceptible to chemical degradation under certain conditions. Analyte degradation during sample preparation can lead to inaccurate quantification and misinterpretation of experimental results. It is crucial to maintain the integrity of the analyte from sample collection to analysis.
Q2: What are the primary potential degradation pathways for ADB-BINACA during sample preparation?
While specific degradation studies on ADB-BINACA are limited, based on its chemical structure and information on related synthetic cannabinoids, the following are potential degradation pathways:
-
Hydrolysis: The amide bond in the ADB-BINACA molecule can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of 1-benzyl-1H-indazole-3-carboxylic acid and (S)-2-amino-3,3-dimethylbutanamide. This is a common degradation pathway for compounds containing amide functionalities[2].
-
Thermal Degradation: Exposure to high temperatures, for instance, during solvent evaporation steps, can potentially lead to the degradation of ADB-BINACA[3]. The stability of many synthetic cannabinoids at elevated temperatures is not well characterized.
-
Oxidation: Although less commonly reported for this class of compounds compared to phenols or catechols, the indazole ring and other parts of the molecule could be susceptible to oxidation, especially if exposed to strong oxidizing agents or atmospheric oxygen over prolonged periods in certain solvents[3][4].
-
Photodegradation: Exposure to UV light can be a source of degradation for light-sensitive compounds. It is good practice to protect samples from direct light exposure[4].
Q3: How should I store my ADB-BINACA samples (e.g., plasma, urine) to ensure stability before preparation?
For long-term storage, it is recommended to keep biological samples at -20°C or lower in tightly sealed containers to minimize degradation[5]. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is important to note that the parent compound of many synthetic cannabinoids may not be detectable in urine samples due to extensive metabolism[6].
Q4: Are there any specific solvents or reagents I should avoid during sample preparation?
-
Strong Acids and Bases: Avoid prolonged exposure to strong acidic or basic conditions to prevent hydrolysis of the amide bond. If pH adjustment is necessary, use the mildest conditions possible and process the samples promptly.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents[4].
-
Reactive Solvents: While common extraction solvents like acetonitrile, methanol, and ethyl acetate are generally acceptable, ensure their purity. Peroxide formation in aged ethers (if used) could pose a risk of oxidation.
Q5: I am observing lower than expected concentrations of ADB-BINACA in my final extract. What could be the issue?
Lower than expected concentrations can be due to several factors besides degradation, including:
-
Adsorption to Surfaces: Synthetic cannabinoids can be hydrophobic and may adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glass vials or low-adsorption polypropylene tubes can help mitigate this issue.
-
Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for your matrix, leading to poor recovery. Method optimization and validation are crucial.
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of ADB-BINACA in the mass spectrometer source, leading to ion suppression and lower signal intensity.
Troubleshooting Guides
Issue 1: Suspected Analyte Degradation
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of unknown peaks in the chromatogram that are potential degradants. | Hydrolysis: Exposure to acidic or basic pH. | - Neutralize the sample pH before extraction.- Minimize the time the sample is exposed to pH extremes.- Consider using a buffered extraction solvent. |
| Thermal Degradation: High temperatures during solvent evaporation. | - Use a gentle stream of nitrogen for evaporation at room temperature or slightly elevated temperatures (e.g., <40°C).- Avoid using high-temperature settings on evaporators. | |
| Oxidation: Presence of oxidizing agents or prolonged exposure to air. | - Use fresh, high-purity solvents.- Consider adding an antioxidant (e.g., BHT) to the collection tubes or during extraction, but verify its compatibility with your analytical method.- Purge samples with an inert gas (e.g., nitrogen) if they will be processed over a long period. | |
| Consistently low recovery of ADB-BINACA across multiple samples. | Analyte Instability in Matrix: Degradation occurring in the biological matrix before or during preparation. | - Process samples as quickly as possible after thawing.- Keep samples on ice during the preparation steps.- Evaluate the stability of ADB-BINACA in the specific biological matrix under your experimental conditions by running QC samples at different time points. |
Issue 2: Poor Recovery and Reproducibility
| Symptom | Potential Cause | Troubleshooting Steps |
| Low and inconsistent recovery. | Adsorption to Labware: ADB-BINACA adhering to the surfaces of tubes and vials. | - Use silanized glass vials or low-adsorption plasticware.- Pre-rinse pipette tips with the solvent. |
| Inefficient Extraction: The chosen solvent or SPE cartridge is not effectively extracting the analyte. | - Optimize the LLE solvent system (e.g., try different organic solvents or solvent mixtures).- For SPE, ensure the cartridge type is appropriate for ADB-BINACA (e.g., a mixed-mode or polymeric reversed-phase sorbent).- Optimize the wash and elution steps of the SPE protocol. | |
| Incomplete Protein Precipitation: Proteins are not fully removed, leading to analyte trapping. | - Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is sufficient (typically 3:1 or 4:1).- Vortex the sample thoroughly after adding the solvent.- Ensure the centrifugation speed and time are adequate to pellet the precipitated proteins. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for ADB-BINACA from Plasma/Serum
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma/serum samples at room temperature or in a cool water bath.
-
Vortex the samples gently to ensure homogeneity.
-
Pipette 500 µL of plasma/serum into a clean glass tube.
-
-
Internal Standard Addition:
-
Add an appropriate internal standard (e.g., a deuterated analog of ADB-BINACA) to each sample, calibrator, and quality control sample.
-
-
pH Adjustment (Optional but Recommended):
-
To minimize potential hydrolysis and improve extraction efficiency for basic compounds, add 50 µL of a mild base (e.g., 0.1 M ammonium hydroxide) to each tube and vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, hexane:ethyl acetate 9:1 v/v, or methyl tert-butyl ether).
-
Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for ADB-BINACA from Urine
This protocol is a general guideline and should be optimized and validated.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
To 1 mL of urine, add 500 µL of a buffer (e.g., 100 mM sodium acetate, pH 6.0). This step may also include enzymatic hydrolysis if glucuronidated metabolites are of interest, though this may affect parent drug stability.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL).
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of the pre-treatment buffer. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove more interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elute the analyte with 1-2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of a weak base like ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Chemical and Physical Properties of ADB-BINACA
| Property | Value | Reference |
| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-benzyl-1H-indazole-3-carboxamide | [1] |
| Molecular Formula | C₂₁H₂₄N₄O₂ | [5] |
| Molar Mass | 364.449 g/mol | [1] |
| Appearance | Crystalline solid | [6] |
| Solubility | DMF: 10 mg/mLDMSO: 5 mg/mL | [5] |
| Storage Stability | ≥ 5 years at -20°C | [5] |
Table 2: Example LC-MS/MS Parameters for Synthetic Cannabinoid Analysis (Derived from literature on related compounds)
| Parameter | Typical Condition | Reference |
| LC Column | C18 or Biphenyl, e.g., 100 mm x 2.1 mm, <2 µm | [7][8] |
| Mobile Phase A | 0.1% Formic acid in water | [8][9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | [8][9] |
| Flow Rate | 0.3 - 0.5 mL/min | [8][9] |
| Injection Volume | 5 - 15 µL | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
Note: These are general parameters and must be optimized for ADB-BINACA specifically.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of ADB-BINACA.
Caption: Workflow for Solid-Phase Extraction (SPE) of ADB-BINACA.
Caption: Potential Degradation Pathways for ADB-BINACA.
References
- 1. ADB-BINACA - Wikipedia [en.wikipedia.org]
- 2. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. longdom.org [longdom.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liu.diva-portal.org [liu.diva-portal.org]
Technical Support Center: Analysis of Co-eluting Synthetic Cannabinoid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting isomers in synthetic cannabinoid analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting isomers in the context of synthetic cannabinoid analysis?
A: Co-eluting isomers are structurally similar synthetic cannabinoids that exhibit nearly identical retention times under a specific set of chromatographic conditions. This makes their individual detection and quantification challenging using standard one-dimensional chromatography techniques. These isomers can be positional isomers (differing in the position of a substituent), or stereoisomers (enantiomers and diastereomers), which have the same chemical formula and connectivity but differ in the spatial arrangement of atoms.
Q2: Why is the differentiation of synthetic cannabinoid isomers important?
A: The differentiation of synthetic cannabinoid isomers is crucial for several reasons. Different isomers can exhibit vastly different pharmacological and toxicological profiles. For instance, the psychoactive potency can vary significantly between isomers. Accurate identification is also essential for regulatory compliance and forensic investigations, as legal controls can be specific to certain isomers.
Q3: What are the primary analytical challenges posed by co-eluting synthetic cannabinoid isomers?
A: The primary challenges include:
-
Poor Chromatographic Resolution: Isomers often have very similar physicochemical properties, leading to overlapping peaks in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Indistinguishable Mass Spectra: Isomers produce identical or very similar mass spectra, making their differentiation by mass spectrometry (MS) alone difficult, especially without prior separation.
-
Matrix Interferences: Complex biological or seized material matrices can further complicate the analysis, potentially masking the presence of certain isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of co-eluting synthetic cannabinoid isomers.
Problem 1: Poor chromatographic resolution or complete co-elution of isomeric peaks.
Symptoms:
-
Broad, asymmetric, or shouldered peaks in the chromatogram.
-
Inability to distinguish between two or more known isomers in a sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Modify Mobile Phase Composition: In reverse-phase LC, subtly altering the organic modifier (e.g., methanol vs. acetonitrile) or the aqueous phase pH can improve selectivity.[2] 2. Adjust Gradient Profile: Employ a shallower gradient around the elution time of the isomers to enhance separation. 3. Change Stationary Phase: Utilize a column with a different selectivity. For example, a phenyl-hexyl or biphenyl column may offer different interactions compared to a standard C18 column. For chiral isomers, a chiral stationary phase is necessary.[3][4][5] |
| Inadequate Separation Technique | 1. Implement 2D-LC: Two-dimensional liquid chromatography (2D-LC) provides significantly higher resolving power by using two columns with different selectivities.[1][2] 2. Utilize Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomers that are indistinguishable by LC-MS alone.[6][7][8] 3. Employ Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomers and is particularly effective for chiral separations.[3][9] |
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting logic for poor isomer resolution.
Problem 2: Isomers are chromatographically separated but indistinguishable by mass spectrometry.
Symptoms:
-
Distinct peaks in the chromatogram with identical precursor and product ion mass spectra.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Identical Fragmentation Patterns | 1. Optimize Collision Energy: Systematically vary the collision-induced dissociation (CID) energy. Subtle differences in bond strengths can lead to different relative abundances of fragment ions at specific energies. 2. Employ Alternative Fragmentation Techniques: If available, techniques like Electron Capture Dissociation (ECD) or Ultraviolet Photodissociation (UVPD) may yield unique fragments. |
| Lack of Structural Information from MS/MS | 1. Perform Derivatization: Chemically modify the isomers to introduce a structural element that will lead to unique fragmentation patterns. This is particularly useful for GC-MS analysis.[10][11] |
Problem 3: Peak tailing or fronting obscuring the separation of closely eluting isomers.
Symptoms:
-
Asymmetrical peak shapes that reduce resolution and impact accurate integration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected is within the column's loading capacity. 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to suppress ionization can reduce interactions with residual silanols on the column. 2. Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competing base like triethylamine can improve peak shape. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the column to the detector. 2. Check for Dead Volumes: Ensure all fittings are properly connected and there are no gaps that could cause band broadening. |
GC-MS Troubleshooting for Peak Shape Issues:
Caption: Troubleshooting guide for poor peak shapes.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Synthetic Cannabinoid Isomer Screening
This protocol provides a starting point for the analysis of synthetic cannabinoids. Optimization will be required based on the specific isomers of interest.
-
Sample Preparation:
-
For solid samples, perform a solvent extraction using methanol or acetonitrile.
-
For biological matrices (e.g., urine, plasma), a protein precipitation or solid-phase extraction (SPE) is recommended.[12] A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.
-
-
LC Parameters:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration. A shallow gradient is often necessary to separate closely eluting isomers.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for most synthetic cannabinoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor and Product Ions: These must be determined for each specific isomer by infusing a standard.
-
Collision Energy: Optimize for each transition to achieve the best sensitivity and fragmentation.
-
Protocol 2: GC-MS Analysis with Derivatization
This method is suitable for volatile and thermally stable synthetic cannabinoids, or those that can be made so through derivatization.
-
Sample Preparation and Derivatization:
-
Extract the analytes from the sample matrix.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][13]
-
Heat the sample (e.g., 70°C for 30 minutes) to complete the derivatization reaction.[10][14]
-
Cool to room temperature before injection.
-
-
GC Parameters:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a low temperature, ramp to a high temperature to elute all compounds. The ramp rate can be adjusted to improve separation.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted analysis and improved sensitivity.
-
Experimental Workflow for Method Selection:
Caption: Decision tree for selecting an analytical method.
Data Presentation
Table 1: Comparison of Analytical Techniques for Co-eluting Isomer Analysis
| Technique | Principle of Separation | Typical Resolution | Advantages | Limitations |
| UHPLC-MS/MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Good to Excellent | High throughput, robust, widely available. | May not resolve all isomers without extensive method development. |
| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Excellent | High efficiency for volatile compounds. | Requires derivatization for polar analytes, thermal degradation risk.[11] |
| 2D-LC | Two orthogonal chromatographic separations. | Very High | Significantly increased peak capacity for complex samples.[1][15] | Longer analysis times, more complex instrumentation and method development.[16] |
| SFC-MS | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Excellent (especially for chiral) | Fast separations, reduced solvent consumption, ideal for chiral compounds.[3][9] | Less common instrumentation. |
| Ion Mobility-MS | Separation of ions in the gas phase based on size, shape, and charge. | High | Provides an additional dimension of separation independent of chromatography.[6][7] | May not resolve isomers with very similar collision cross-sections. |
Table 2: Example Method Validation Parameters for Synthetic Cannabinoid Analysis
The following table presents typical validation parameters that should be assessed for any quantitative method for synthetic cannabinoids, in accordance with regulatory guidelines.[17][18][19][20][21]
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.99 | Demonstrates a proportional relationship between concentration and instrument response. |
| Accuracy (% Recovery) | 80-120% | Measures the closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | S/N > 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N > 10 | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Specificity/Selectivity | No interference at the retention time of the analyte. | Ensures the method is able to measure the analyte of interest without interference from other components. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Demonstrates the reliability of the method with respect to minor variations in experimental conditions. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral/Achiral Analysis of Naturally Occurring Cannabinoids using a New Sub-2um Chiral Stationary Phase with Ultra High Performance SFC-MS Poster - Regis Technologies [registech.com]
- 6. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 8. books.rsc.org [books.rsc.org]
- 9. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. wjarr.com [wjarr.com]
- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Deconvolution of Mass Spectra for Complex Synthetic Cannabinoid Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the deconvolution of mass spectra for complex synthetic cannabinoid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is mass spectral deconvolution and why is it crucial for analyzing synthetic cannabinoid mixtures?
A1: Mass spectral deconvolution is a computational process used to separate the mass spectra of individual components from a chromatographically unresolved peak containing multiple co-eluting substances.[1][2] In the analysis of complex synthetic cannabinoid mixtures, it is crucial because these samples often contain structurally similar isomers and a multitude of compounds that may not be fully separated by gas chromatography (GC) or liquid chromatography (LC).[3] Deconvolution helps to obtain "clean" or pure mass spectra for each component, which is essential for accurate identification via library matching and for reliable quantification.[1][2] Without effective deconvolution, co-eluting compounds can lead to mixed mass spectra, resulting in misidentification or the failure to detect certain cannabinoids present in the sample.[4][5]
Q2: Which software is commonly used for mass spectral deconvolution in this field?
A2: The Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by the National Institute of Standards and Technology (NIST), is a widely used software for deconvolution of GC-MS data.[4][5][6][7] Many commercial GC-MS data analysis platforms integrate AMDIS or have their own proprietary deconvolution algorithms.[2][6] For LC-MS/MS data, deconvolution is often handled by the instrument vendor's software, which can manage the complexities of tandem mass spectrometry data.
Q3: What are the key parameters to consider when optimizing deconvolution settings in software like AMDIS?
A3: Optimizing deconvolution parameters is critical for achieving accurate results. Key parameters in AMDIS include:
-
Component Width: This setting defines the expected peak width in scans. It should be adjusted based on the chromatographic conditions.[6]
-
Sensitivity: This parameter controls how small a signal is recognized as a peak rather than noise. It can be set from "very low" to "very high".[8]
-
Resolution: This determines how close two peaks can be and still be identified as distinct.[8]
-
Shape Requirements: This setting dictates how closely the ion profiles must match the model peak shape. Higher requirements can lead to fewer, but more certain, identified components.[6][8]
It's important to note that these parameters are often interdependent, and optimization may require an iterative process.[6]
Troubleshooting Guides
Issue 1: Poor Deconvolution of Co-eluting Isomers
Question: My deconvolution software is failing to separate the mass spectra of two synthetic cannabinoid isomers that are co-eluting. What steps can I take to improve this?
Answer:
Co-eluting isomers present a significant challenge due to their similar mass spectra and retention times.[9] Here’s a troubleshooting workflow:
-
Chromatographic Optimization: Before relying solely on deconvolution, try to improve the chromatographic separation.
-
GC: Use a longer column, a different stationary phase, or optimize the temperature ramp.
-
LC: Adjust the gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., a PFP column for better separation of isomers).[10]
-
-
Adjust Deconvolution Parameters:
-
Utilize Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide better selectivity. By selecting specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), you can often differentiate isomers even if they co-elute.[3]
-
Derivatization (for GC-MS): Derivatizing the synthetic cannabinoids can alter their chromatographic behavior and fragmentation patterns, potentially improving the separation of isomers.[11][12][13]
Issue 2: High Background Noise Interfering with Deconvolution
Question: I am observing high background noise in my chromatogram, which seems to be negatively impacting the deconvolution process and leading to false positives. How can I address this?
Answer:
High background noise can indeed confuse deconvolution algorithms.[7] Follow these steps to mitigate the issue:
-
Identify the Source of Noise:
-
Inject a solvent blank to determine if the noise originates from the solvent, the sample preparation process, or the instrument itself.
-
Systematically check for contaminated solvents, glassware, or instrument components like the injector liner or ion source.
-
-
Improve Sample Preparation:
-
Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components that can contribute to background noise.[14]
-
-
Adjust Deconvolution Settings:
-
Increase the sensitivity threshold in your deconvolution software to prevent it from treating small noise spikes as actual peaks.[8] Be cautious, as setting it too high may lead to missing low-level analytes.
-
-
Instrument Maintenance:
-
Regularly clean the ion source and replace consumable parts like the injector liner and septum.
-
Issue 3: Inaccurate Library Matching After Deconvolution
Question: After deconvolution, the resulting "pure" mass spectra provide poor matches to my reference library. What could be the cause?
Answer:
This issue can stem from several factors related to both the deconvolution process and the analytical method:
-
Suboptimal Deconvolution:
-
If the deconvolution was incomplete, the resulting spectrum may still contain ions from a co-eluting compound, leading to a low match score. Re-evaluate and optimize your deconvolution parameters.[2]
-
Ensure that the spectral skewing correction is enabled in your software, as this can affect the quality of the deconvoluted spectra.[2]
-
-
Thermal Degradation (GC-MS):
-
Some synthetic cannabinoids are thermally labile and can degrade in the hot GC inlet, resulting in a mass spectrum that does not match the parent compound in the library.[13]
-
Solution: Consider using a lower injection port temperature or derivatizing the analytes to improve their thermal stability.[11]
-
-
Matrix Effects (LC-MS/MS):
-
Novel Compound:
Data Presentation
Table 1: Quantitative Data for LC-MS/MS Analysis of Selected Synthetic Cannabinoids
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Reference |
| JWH-018 Metabolites | Urine | 2 | 1,000 | N/A | [18] |
| JWH-073 Metabolites | Urine | 2 | 1,000 | N/A | [18] |
| 32 Synthetic Cannabinoids | Urine | 0.5 | 200 | 48 - 104 | [19] |
| 7 Synthetic Cannabinoids | Urine | 0.05 | 2.5 - 5 | >80 | [20] |
| 130 Cannabinoids | Cannabis Oil | 0.05 - 50 | N/A | N/A | [21] |
N/A: Not Available in the cited source.
Table 2: Quantitative Data for GC-MS Analysis of Selected Cannabinoids
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Linearity (µg/mL) | Reference |
| 7 Cannabinoids | Cannabis Oil | 0.01 | 0.2 | 0.2 - 2 | [22] |
| 5F-MDMB-PICA | Seized Samples | 0.06 | 0.2 | 9.954 - 99.540 | [23] |
| 8 Cannabinoids | Standards | N/A | N/A | 0.5 - 100 ppm | [24] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: General GC-MS Analysis of Synthetic Cannabinoids in Seized Material
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized plant material or powder.
-
Add 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Derivatization (Optional, for improved stability and chromatography):
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250-280°C
-
Carrier Gas: Helium
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of 40-550 m/z.
-
Protocol 2: LC-MS/MS Analysis of Synthetic Cannabinoids in Urine
-
Sample Preparation (Hydrolysis and SPE):
-
To 1 mL of urine, add an internal standard and a β-glucuronidase solution.
-
Incubate at 60°C for 1-3 hours to hydrolyze the glucuronide conjugates.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water).
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[25]
-
-
LC-MS/MS Parameters:
-
Column: A C18 or PFP column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor mass spectral deconvolution results.
Caption: A general experimental workflow for the GC-MS analysis of synthetic cannabinoids.
References
- 1. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. nist.gov [nist.gov]
- 5. chemdata.nist.gov [chemdata.nist.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. AMDIS Detailed [amdis.net]
- 8. AMDIS – Setting Up and Running a Deconvolution and Target Analysis – Part 2 | Separation Science [sepscience.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Integrated Approach to Identifying New Psychoactive Substances | Bruker [bruker.com]
- 18. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
- 20. annexpublishers.com [annexpublishers.com]
- 21. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arts.units.it [arts.units.it]
- 23. researchgate.net [researchgate.net]
- 24. gcms.cz [gcms.cz]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of ADB-BINACA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of ADB-BINACA (also known as ADB-BUTINACA).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of ADB-BINACA?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and sensitive method for the detection and quantification of ADB-BINACA at low concentrations.[1][2][3][4] This technique offers high selectivity and sensitivity, allowing for the detection of ADB-BINACA in various biological matrices, including blood, urine, oral fluid, and hair.[1][5][6]
Q2: I am not detecting the parent ADB-BINACA compound in urine samples. Why is this?
A2: ADB-BINACA undergoes extensive metabolism in the body.[7][8][9][10] As a result, the parent compound is often present at very low to undetectable concentrations in urine.[1] To confirm exposure, it is crucial to target the major metabolites of ADB-BINACA, such as the dihydrodiol and monohydroxylated metabolites, which are typically found at higher concentrations.[10][11]
Q3: What are the key metabolites of ADB-BINACA that I should target for analysis?
A3: Key metabolic pathways for ADB-BINACA include alkyl and indazole hydroxylation, terminal amide hydrolysis, and the formation of a dihydrodiol.[10][11] The dihydrodiol metabolite has been identified as a predominant metabolite in urine and is a recommended target analyte for routine analysis.[10][11] Other important metabolites to consider are the N-butanoic acid and hydroxybutyl metabolites.[12]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalytical methods. To minimize these effects, consider the following:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[4][12]
-
Chromatographic Separation: Optimize your chromatographic method to separate ADB-BINACA and its metabolites from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects and improve quantitative accuracy.[13]
-
Standard Addition: For complex matrices, the standard addition method can be used for accurate quantification.[1]
Q5: What are the recommended storage conditions for samples containing ADB-BINACA?
A5: Synthetic cannabinoids can be prone to degradation. For long-term stability, it is recommended to store biological samples at -20°C or lower.[2][14] Some studies have shown that ADB-FUBINACA, a related synthetic cannabinoid, is stable for extended periods when stored at -20°C.[2] It is also advisable to minimize freeze-thaw cycles, as this can lead to degradation of the analyte.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for ADB-BINACA | - Extensive metabolism (especially in urine).- Inefficient extraction.- Analyte degradation.- Instrument sensitivity issues. | - Target major metabolites instead of the parent compound.[1][10]- Optimize the sample preparation method (e.g., adjust pH, change solvent).- Ensure proper sample storage and handling to prevent degradation.[2][14]- Check and optimize MS parameters (e.g., cone voltage, collision energy).[3] |
| Poor Peak Shape | - Column overload.- Inappropriate mobile phase composition.- Column contamination or degradation. | - Dilute the sample extract.- Adjust the mobile phase composition (e.g., pH, organic solvent ratio).- Use a guard column and/or flush the analytical column. Replace the column if necessary. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix interferences.- Improperly cleaned sample vials or well plates. | - Use high-purity solvents and freshly prepared mobile phases.- Improve sample cleanup procedures (e.g., use a more selective SPE sorbent).- Ensure all consumables are clean and free from contaminants. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the LC system. | - Use a column oven to maintain a stable temperature.- Ensure mobile phases are properly degassed and mixed.- Purge the pump to remove any air bubbles. |
| Poor Quantitative Accuracy | - Matrix effects.- Inaccurate calibration standards.- Use of an inappropriate internal standard. | - Evaluate and mitigate matrix effects (see FAQ Q4).- Prepare fresh calibration standards and verify their concentrations.- Use a stable isotope-labeled internal standard that is structurally similar to the analyte. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for ADB-BINACA in various biological matrices as reported in the literature.
Table 1: ADB-BINACA Detection Limits in Blood/Plasma
| Method | Matrix | LOD | LOQ | Reference |
| UPLC-MS/MS | Rat Plasma | 0.3 ng/mL | 1.0 ng/mL | [1][13] |
| LC-MS/MS | Whole Blood | - | 0.25 ng/mL | [3] |
Table 2: ADB-BINACA Detection Limits in Urine
| Method | Matrix | LOD | LOQ | Reference |
| UPLC-MS/MS | Urine | 0.1 ng/mL | 0.2 ng/mL | [1] |
Table 3: ADB-BINACA Detection Limits in Hair
| Method | Matrix | LOD | LOQ | Reference |
| GC-MS/MS | Hair | 10 pg/mg | 20 pg/mg | [15] |
| UPLC-MS/MS | Hair | 0.5 - 5 pg/mg | 1 - 10 pg/mg | [5] |
Experimental Protocols
Protocol 1: Sample Preparation of Blood/Plasma for LC-MS/MS Analysis
This protocol is a general guideline based on common protein precipitation methods.
-
Aliquoting: Pipette 100 µL of whole blood or plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., ADB-BINACA-d5) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of ADB-BINACA
This protocol provides a starting point for developing an LC-MS/MS method.
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[1][13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A typical gradient might start at 95% A, ramping to 95% B over several minutes, holding for a short period, and then returning to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for ADB-BINACA and its metabolites should be optimized. For ADB-BINACA, a potential transition is m/z 331.2 -> [product ion]. The exact m/z values for product ions need to be determined through infusion and optimization experiments.
Visualizations
Caption: Workflow for ADB-BINACA detection in blood.
Caption: Troubleshooting low signal for ADB-BINACA.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Detection of ADB-BUTINACA Metabolites in Human Urine, Blood, Kidney and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shareok.org [shareok.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Method Validation for Multi-Cannabinoid Analysis
For researchers, scientists, and drug development professionals, the simultaneous analysis of multiple synthetic cannabinoids presents a significant analytical challenge. This guide provides an objective comparison of validated methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for your research needs.
The clandestine nature of synthetic cannabinoid production results in a constantly evolving landscape of new psychoactive substances. To keep pace, robust and reliable analytical methods are crucial for their detection and quantification in various biological matrices. This guide focuses on the validation of methods for the simultaneous analysis of a wide array of synthetic cannabinoids, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique in forensic and clinical toxicology.
Comparative Analysis of Method Validation Parameters
The performance of an analytical method is defined by a set of key validation parameters. The following tables summarize quantitative data from various studies, offering a comparative overview of method performance across different biological matrices.
Table 1: Method Validation Parameters for Synthetic Cannabinoids in Urine
| Analyte | Linearity (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| JWH-018 | 0.1 - 100 | 0.1 | 0.05 | 95 - 109 | 4.9 - 11.9 | 85 - 110 | [1] |
| JWH-073 | 0.1 - 100 | 0.1 | 0.05 | 95 - 109 | 4.9 - 11.9 | 85 - 110 | [1] |
| AM-2201 | 0.1 - 100 | 0.25 | 0.1 | 92 - 108 | < 15 | > 80 | |
| XLR-11 | 0.225 - 6.750 | 0.675 | 0.225 | 95 - 109 | 4.9 - 11.9 | - | [1] |
| UR-144 | 0.225 - 6.750 | 0.675 | 0.225 | 95 - 109 | 4.9 - 11.9 | - | [1] |
| AB-FUBINACA | 0.1 - 10 | 0.1 | 0.05 | 90 - 110 | < 15 | 70 - 118 | [2] |
| 5F-ADB | 0.1 - 500 | 0.03 | - | - | 0.52 - 18.95 | 69.9 - 118.39 | [2] |
| JWH-122 | 0.1 - 500 | 0.01 | - | - | 0.52 - 18.95 | 69.9 - 118.39 | [2] |
Table 2: Method Validation Parameters for Synthetic Cannabinoids in Hair
| Analyte | Linearity (pg/mg) | LOQ (pg/mg) | LOD (pg/mg) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| JWH-018 | 5 - 1000 | 2 | 0.5 | < ±15 | < 15 | - | [3] |
| JWH-073 | 10 - 1000 | 5 | 1 | < ±15 | < 15 | - | [3] |
| JWH-200 | LLOQ - 1000 | 0.07 | - | 85 - 115 | < 15 | 84 - 114 | [4][5] |
| JWH-250 | LLOQ - 1000 | 9.9 | - | 85 - 115 | < 15 | 84 - 114 | [4][5] |
| AB-CHMINACA | 5 - 1000 | 2 | 0.5 | < ±15 | < 15 | - | [3] |
| 5F-ADB | 0.065 - 0.125 ng/mg | - | 0.065 ng/mg | 1.5 - 12.3 | 7.3 - 20 | - | [3] |
Table 3: Method Validation Parameters for Synthetic Cannabinoids in Whole Blood
| Analyte | Linearity (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| JWH-018 | 0.05 - 50 | 0.05 | 0.01 | 99.1 - 107.0 | < 15 | - | [1] |
| JWH-073 | 0.05 - 50 | 0.05 | 0.01 | 97.7 - 102.0 | < 15 | - | [1] |
| JWH-200 | 0.675 - 20.250 | 3.375 | 0.675 | 88 - 107 | 7.5 - 15.0 | - | [1] |
| JWH-250 | 0.675 - 20.250 | 3.375 | 0.675 | 88 - 107 | 7.5 - 15.0 | - | [1] |
| AB-FUBINACA | 0.1 - 10 | 0.1 | 0.05 | 90 - 110 | < 15 | > 80 | [6] |
| AB-PINACA | 0.1 - 10 | 0.1 | 0.05 | 90 - 110 | < 15 | > 80 | [6] |
Table 4: Method Validation Parameters for Synthetic Cannabinoids in Oral Fluid
| Analyte | Linearity (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| JWH-018 | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| JWH-073 | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| JWH-122 | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| JWH-250 | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| XLR-11 | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| UR-144 | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| AB-FUBINACA | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| AB-PINACA | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
| AB-CHMINACA | 2.5 - 500 | 2.5 | 1 | 90.5 - 112.5 | 3 - 14.7 | [7] |
Experimental Protocols
A generalized workflow for the analysis of synthetic cannabinoids in biological matrices is presented below. Specific details may vary between laboratories and the target analytes.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes of interest. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of analytes between two immiscible liquid phases. A common procedure for blood and urine involves the addition of a buffer to adjust the pH, followed by extraction with an organic solvent or a mixture of solvents (e.g., hexane:ethyl acetate). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[1]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analytes from the sample matrix. For urine samples, this often involves a pre-treatment step with β-glucuronidase to hydrolyze conjugated metabolites.[2] The sample is then loaded onto a conditioned SPE cartridge. After washing to remove interferences, the analytes are eluted with an appropriate solvent, evaporated, and reconstituted.[2]
LC-MS/MS Analysis
The instrumental analysis is typically performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase C18 or biphenyl column is commonly used for the separation of synthetic cannabinoids. The mobile phase usually consists of a gradient of an aqueous solution (often containing a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the most common choice for quantification. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[2][4] Electrospray ionization (ESI) in positive mode is typically employed.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: General workflow for method validation of synthetic cannabinoids.
Caption: Simplified signaling pathway of synthetic cannabinoids.
Conclusion
The simultaneous analysis of multiple synthetic cannabinoids is a complex but achievable task with the right analytical methodology. LC-MS/MS has proven to be a highly effective tool for this purpose, offering the required sensitivity and selectivity for detection in various biological matrices. This guide provides a comparative overview of validated methods to assist researchers in developing and implementing robust analytical strategies. As the landscape of synthetic cannabinoids continues to change, the validation of new and existing methods will remain a critical aspect of forensic and clinical research.
References
- 1. scielo.org.za [scielo.org.za]
- 2. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of several synthetic cannabinoids, THC, CBD and CBN, in hair by ultra-high performance liquid chromatography tandem mass spectrometry. Method validation and application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS/MS and GC-MS Methods for the Quantification of ADB-BINACA
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel psychoactive substances, such as the synthetic cannabinoid ADB-BINACA, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various matrices. This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of ADB-BINACA. The information presented is based on established methodologies and validation data to assist researchers in selecting the appropriate technique for their specific needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS for the analysis of ADB-BINACA depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the key quantitative performance parameters for each method based on available data.
Table 1: LC-MS/MS Method Performance for Synthetic Cannabinoids
| Parameter | Performance |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 pg/mg[1] |
| Accuracy & Precision | Good selectivity, accuracy, and precision demonstrated.[1] |
| Linearity | Satisfactory within the calibrated range.[1] |
| Extraction Recovery | 36.1 - 93.3%[1] |
| Matrix Effect | 19.1 - 110.0%[1] |
Table 2: GC-MS Method Performance for ADB-BINACA
| Parameter | Performance |
| Retention Time | 7.77 min[2] |
| Mass Scan Range | 40-550 m/z[2] |
| Ionization Mode | Electron Ionization (EI)[2] |
Note: Detailed quantitative validation parameters such as LOD, LLOQ, accuracy, and precision for the GC-MS method for ADB-BINACA were not explicitly available in the provided search results. The data presented is based on the qualitative analysis parameters provided in the NMS Labs monograph.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are the methodologies for LC-MS/MS and GC-MS analysis of ADB-BINACA.
LC-MS/MS Experimental Protocol
This protocol is based on a validated method for the quantitative analysis of 29 synthetic cannabinoids, including analogs of ADB-BINACA, in human hair.[1]
1. Sample Preparation:
-
Weigh 20 mg of hair sample.
-
Perform cryo-grinding of the hair sample.
-
Extract the sample with methanol.
2. Chromatographic Separation:
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water.
-
Mobile Phase B: Acetonitrile.
-
A specific gradient program should be developed and optimized.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection.
-
The instrument should be operated in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Specific precursor and product ion transitions for ADB-BINACA need to be determined.
GC-MS Experimental Protocol
This protocol is based on the qualitative analysis of ADB-BINACA.[2]
1. Sample Preparation:
-
Perform an acid/base extraction of the sample.
2. Gas Chromatographic Separation:
-
Instrument: Agilent 5975 Series GC/MSD System.
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Port Temperature: 265 °C.
-
Oven Program: Start at 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.
-
Injection: 1 µL, splitless injection.
3. Mass Spectrometric Detection:
-
Transfer Line Temperature: 300 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40-550 m/z.
Visualizing the Workflow and Biological Action
To better understand the analytical process and the biological context of ADB-BINACA, the following diagrams illustrate the experimental workflow and the general signaling pathway of synthetic cannabinoids.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison for Synthetic Cannabinoid Quantification
For Researchers, Scientists, and Drug Development Professionals
The ever-expanding landscape of synthetic cannabinoids presents a formidable challenge to analytical laboratories worldwide. Ensuring the accurate and reproducible quantification of these novel psychoactive substances is paramount for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This guide provides a comparative overview of analytical methodologies for synthetic cannabinoids, supported by experimental data, to assist researchers in navigating this complex analytical field.
The inherent variability of results between different laboratories is a well-documented issue in the analysis of synthetic cannabinoids. This variability can be attributed to several factors, including the vast and ever-changing number of new compounds, the scarcity of certified reference materials for every new analog, and the diversity of analytical methods and instrumentation employed.[1] Proficiency testing (PT) programs are crucial for laboratories to evaluate their performance and identify areas for improvement.[1] These programs typically involve the distribution of standardized samples to participating laboratories and a statistical analysis of the submitted results.[1]
Comparison of Analytical Methods
The primary analytical techniques for the quantification of synthetic cannabinoids in biological matrices are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). While immunoassays are utilized for initial screening, they are generally not used for quantitative analysis.
While detailed quantitative data from inter-laboratory comparison studies are not always publicly available, performance characteristics from single-laboratory validation studies can provide a valuable benchmark for comparing different methods. The following tables summarize typical performance characteristics for LC-MS/MS methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for the Quantification of Selected Synthetic Cannabinoids in Whole Blood
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| JWH-018 | 0.01 - 0.5 | 0.1 - 1.0 | 0.1 - 10 | < ±15% | < 15% |
| AM-2201 | 0.02 - 0.1 | 0.05 - 0.5 | 0.1 - 20 | < ±15% | < 15% |
| UR-144 | 0.05 - 0.2 | 0.1 - 1.0 | 0.1 - 15 | < ±20% | < 20% |
| XLR-11 | 0.025 | 0.1 | 0.1 - 10 | Within ±20% | < 15% |
| AB-FUBINACA | 0.05 - 0.1 | 0.1 - 0.5 | 0.1 - 10 | < ±15% | < 15% |
Data synthesized from multiple sources detailing single-laboratory validation studies. Actual performance may vary between laboratories.
Table 2: Summary of a Synthetic Drug Analysis Proficiency Test (Qualitative)
| Proficiency Test | Number of Participants | Sample Composition | Predominant Analytical Methods Used | Correct Identification Rate |
| Collaborative Testing Services (CTS) Test No. 24-5041 | 127 | Item 1: 5% pentylone hydrochloride (a synthetic cathinone) Item 2: Cornstarch (negative control) | GC/MS, Color Tests, FTIR | 97% for Item 1 (pentylone) 100% for Item 2 (no synthetic substance) |
This table summarizes the qualitative results of a proficiency test for a synthetic cathinone to illustrate the typical format and outcomes of such studies.[2] While not specific to synthetic cannabinoids, it highlights the high success rate in identification among participating laboratories, as well as the variety of analytical techniques employed.[2]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are generalized protocols for the quantification of synthetic cannabinoids in human whole blood using LC-MS/MS.
Sample Preparation (Human Whole Blood)
-
Aliquoting: Transfer a 1 mL aliquot of the whole blood sample to a clean centrifuge tube.[1]
-
Internal Standard Spiking: Add an internal standard solution containing deuterated analogs of the target synthetic cannabinoids.[1]
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the blood sample.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
The peak area ratios of the analytes to their respective internal standards are used to construct calibration curves and quantify the concentration in the samples.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for synthetic cannabinoid analysis and the logical flow of an inter-laboratory comparison study.
References
Performance Under Scrutiny: A Comparative Guide to the (S)-ADB-BINACA-d5 Analytical Method
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. This guide provides a detailed comparison of the analytical method for (S)-ADB-BINACA, utilizing its deuterated internal standard (S)-ADB-BINACA-d5, against other common synthetic cannabinoids. The information is based on published experimental data, offering a clear perspective on the method's linearity, accuracy, and precision.
The quantification of synthetic cannabinoids, a constantly evolving class of new psychoactive substances, demands robust and validated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for the determination of these compounds in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of ADB-BINACA (also known as ADB-BUTINACA), is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response.
Linearity
Linearity assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte. A key parameter is the coefficient of determination (R²), where a value close to 1.0 indicates a strong linear relationship.
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of ADB-BUTINACA in rat plasma demonstrated excellent linearity over a concentration range of 1 to 1,000 ng/mL, with a coefficient of determination greater than 0.99[1]. Similarly, a method for analyzing 29 synthetic cannabinoids in hair, including ADB-BUTINACA, also showed satisfactory linearity[2].
| Analyte | Method | Matrix | Linear Range | Coefficient of Determination (R²) |
| ADB-BINACA (ADB-BUTINACA) | UPLC-MS/MS | Rat Plasma | 1 - 1,000 ng/mL | > 0.99 [1] |
| 19 Synthetic Cannabinoids | LC-MS/MS | Oral Fluid | 2.5 - 500 ng/mL | Not specified |
| 117 Synthetic Cannabinoids | LC-MS/MS | Cannabis Oil | Not specified | > 0.99 |
| 5-Fluoro ADB | LC-MS/MS | Human Blood | 0.01 - 10 ng/mL | Not specified |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or the percentage bias.
The UPLC-MS/MS method for ADB-BUTINACA in rat plasma showed high accuracy, with values ranging from 92% to 111%[1]. Another validated method for 19 synthetic cannabinoids in oral fluid reported accuracy between 90.5% and 112.5% of the target concentration[3].
| Analyte | Method | Matrix | Concentration Levels | Accuracy (% of Target) |
| ADB-BINACA (ADB-BUTINACA) | UPLC-MS/MS | Rat Plasma | Not specified | 92 - 111% [1] |
| 19 Synthetic Cannabinoids | LC-MS/MS | Oral Fluid | Not specified | 90.5 - 112.5%[3] |
| 10 Synthetic Cannabinoids | LC-MS/MS | Tablet or Herbal | 50, 250, 1000 ng/mL | Within 10% of true value[4] |
| 130 Cannabinoids | LC-MS/MS | Cannabis Oil | Not specified | Systematic error < ±20% |
Precision
Precision evaluates the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).
For the ADB-BUTINACA UPLC-MS/MS method, both intra-day and inter-day precision were below 14%[1]. A method for 19 synthetic cannabinoids in oral fluid demonstrated precision with a %RSD ranging from 3% to 14.7%[3].
| Analyte | Method | Matrix | Precision Type | %RSD |
| ADB-BINACA (ADB-BUTINACA) | UPLC-MS/MS | Rat Plasma | Intra-day & Inter-day | < 14% [1] |
| 19 Synthetic Cannabinoids | LC-MS/MS | Oral Fluid | Not specified | 3 - 14.7%[3] |
| 10 Synthetic Cannabinoids | LC-MS/MS | Tablet or Herbal | Intra-assay | 1.2 - 4.0%[4] |
| 10 Synthetic Cannabinoids | LC-MS/MS | Tablet or Herbal | Inter-assay | 2.9 - 9.7%[4] |
| 130 Cannabinoids | LC-MS/MS | Cannabis Oil | Not specified | CV ≤ 20% |
Experimental Protocols
The validation of an analytical method for synthetic cannabinoids like ADB-BINACA using a deuterated internal standard such as this compound typically involves the following key experiments:
1. Preparation of Standards and Quality Controls:
-
A stock solution of ADB-BINACA and the internal standard this compound are prepared in a suitable organic solvent (e.g., methanol).
-
Calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, urine, hair extract) with known concentrations of ADB-BINACA.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
-
A specific volume or weight of the biological sample is taken.
-
The internal standard, this compound, is added to all samples, calibrators, and QCs.
-
The samples undergo an extraction procedure to isolate the analytes from the matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
The extracted samples are then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
The reconstituted samples are injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of ADB-BINACA and this compound.
4. Method Validation Experiments:
-
Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The linearity is evaluated by the coefficient of determination (R²).
-
Accuracy and Precision: The accuracy and precision are determined by analyzing the QC samples in replicate (e.g., n=5) on the same day (intra-day) and on different days (inter-day). The results are expressed as % bias from the nominal concentration and %RSD.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: This is assessed to determine if components of the biological matrix suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix is evaluated under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of an analytical method for synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Maze of Synthetic Cannabinoids: A Comparative Fragmentation Analysis of ADB-BINACA Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of synthetic cannabinoid isomers is a critical challenge. This guide provides a comparative analysis of the mass spectrometric fragmentation of ADB-BINACA and its isomers, offering key diagnostic data and detailed experimental protocols to aid in their differentiation.
The rise of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Synthetic cannabinoids, such as ADB-BINACA and its isomers, are a prominent class of NPS. These compounds are often structural isomers, possessing the same molecular weight but differing in their chemical structure. This subtle variation can lead to significant differences in pharmacological and toxicological effects. Consequently, the ability to differentiate between these isomers is paramount for accurate identification and risk assessment.
Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the identification of these compounds. While isomers may exhibit identical parent masses, their fragmentation patterns upon ionization can provide the necessary fingerprints for their distinction. This guide delves into the comparative fragmentation analysis of ADB-BINACA isomers, providing a clear and concise overview of their mass spectral characteristics.
Unveiling the Fragments: A Comparative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) of fragment ions observed in the gas chromatography-mass spectrometry (GC-MS) analysis of ADB-BINACA and its closely related isomer, ADB-PINACA. While both compounds share common fragments, the presence and relative abundance of specific ions serve as diagnostic markers for their differentiation.
| Isomer | Parent Ion [M]+• (m/z) | Key Fragment Ions (m/z) and their Proposed Structures | Diagnostic Fragment (m/z) |
| ADB-BINACA | 330 | 259, 217, 145, 117, 86, 57 | The overall pattern and relative intensities are key for identification. |
| ADB-PINACA | 344 | 300, 215, 145 | 271 (Often absent or of low intensity in its positional isomers)[1] |
Note: The fragmentation of ADB-BINACA and its isomers can be complex, and the relative abundance of ions may vary depending on the analytical instrumentation and conditions. The data presented here is a summary of characteristic ions reported in the literature.
Behind the Data: Experimental Protocols
The successful differentiation of ADB-BINACA isomers relies on robust and well-defined analytical methods. Below are detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), based on methodologies reported in forensic science literature.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.[2][3]
-
Sample Preparation: Dilution in a suitable organic solvent such as methanol. For complex matrices, an acid/base extraction may be employed.[2][3]
-
Chromatographic Separation:
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent mid-polarity column.[2][3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][3]
-
Oven Temperature Program: A temperature gradient is typically employed to ensure optimal separation. An example program could be: initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Detection:
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.[2][3]
-
Sample Preparation: Dilution of the sample extract in the initial mobile phase.[2][3]
-
Chromatographic Separation:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent reversed-phase column.[2][3]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2][3]
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compounds of interest. For example: 5% B to 95% B over 13 minutes.[2][3]
-
Column Temperature: 30 °C.[2]
-
-
Mass Spectrometry Detection:
Visualizing the Workflow and Fragmentation Logic
To further clarify the analytical process and the underlying principles of fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the analysis of ADB-BINACA isomers.
References
Performance of (S)-ADB-BINACA-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of the deuterated internal standard (S)-ADB-BINACA-d5 in various biological matrices. The use of stable isotope-labeled internal standards is crucial for the accurate quantification of analytes in complex matrices by compensating for variations during sample preparation and analysis. This document outlines the performance of this compound and compares it with other deuterated internal standards used in the analysis of synthetic cannabinoids, supported by experimental data from published research.
Introduction to Deuterated Internal Standards in Synthetic Cannabinoid Analysis
Synthetic cannabinoids are a constantly evolving class of new psychoactive substances, posing significant challenges for forensic and clinical toxicology. Accurate and reliable analytical methods are essential for their detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of deuterated internal standards is a critical component of a robust methodology.[1]
Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This allows them to be distinguished by the mass spectrometer while exhibiting similar chromatographic behavior and extraction recovery as the target analyte. Their primary advantages include:
-
Compensation for Matrix Effects: Biological matrices like blood, urine, and hair are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable correction.
-
Correction for Sample Preparation Variability: Losses can occur during extraction, cleanup, and other sample handling steps. The internal standard is added at a known concentration at the beginning of the workflow, and the ratio of the analyte to the internal standard is used for quantification, thus correcting for any procedural losses.
-
Improved Accuracy and Precision: By accounting for the variables mentioned above, deuterated internal standards significantly improve the accuracy and precision of quantitative results.
Quantitative Performance Data
The following tables summarize the performance of analytical methods using this compound and other deuterated internal standards for the analysis of synthetic cannabinoids in various biological matrices. It is important to note that the data presented is derived from different studies and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Performance in Whole Blood
| Analyte | Internal Standard | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| ADB-BINACA | ADB-BINACA-d5 | 0.25 | 90-110 | < 15 | Not explicitly stated | Not explicitly stated | [2] |
| 5F-ADB | 5F-ADB-d5 | 0.01 | 85-115 | < 15 | Not explicitly stated | >25% ion suppression | [3] |
Table 2: Performance in Hair
| Analyte | Internal Standard | LOD (pg/mg) | LLOQ (pg/mg) | Recovery (%) | Matrix Effect (%) | Reference |
| ADB-BUTINACA* | Not specified | 0.5 - 5 | 1 - 10 | 36.1 - 93.3 | 19.1 - 110.0 | [4] |
*ADB-BUTINACA is an isomer of ADB-BINACA.
Table 3: Performance in Urine
While specific quantitative data for this compound in urine was not found in the reviewed literature, general validation parameters for synthetic cannabinoid analysis in urine using deuterated standards are provided.
| Parameter | Typical Range | Reference |
| LOD | 0.01 - 2 ng/mL | [5] |
| LLOQ | 0.003 - 5 ng/mL | [5][6] |
| Recovery | Generally > 70% | [7] |
| Matrix Effect | Variable, compensated by IS | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of synthetic cannabinoids in biological matrices using deuterated internal standards.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Whole Blood[1]
-
Sample Aliquoting: Transfer 1 mL of whole blood into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., this compound).
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 3,000 rpm for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube and add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate). Vortex for 1 minute and centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine[8]
-
Hydrolysis (for glucuronidated metabolites): To 2 mL of urine, add β-glucuronidase solution and incubate at 60°C for 3 hours.[8]
-
pH Adjustment: Adjust the sample pH as required by the SPE cartridge manufacturer.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the prepared urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Analysis[1][4]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typical.[1]
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is often employed.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions are monitored for each analyte for quantification and qualification.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including ADB-BINACA, are agonists of the cannabinoid receptors CB1 and CB2.[9] Their binding to these G-protein coupled receptors initiates a signaling cascade.
Caption: Simplified signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.
Experimental Workflow for Synthetic Cannabinoid Analysis
The following diagram illustrates a typical workflow for the analysis of synthetic cannabinoids in biological samples using a deuterated internal standard.
Caption: General experimental workflow for synthetic cannabinoid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. research.unipd.it [research.unipd.it]
- 3. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. mdpi.com [mdpi.com]
Evaluating the Robustness of an Analytical Method Using (S)-ADB-BINACA-d5: A Comparative Guide
For researchers, forensic scientists, and drug development professionals, the development of rugged and reliable analytical methods is paramount for the accurate quantification of synthetic cannabinoids. This guide provides a comparative overview of the role of the deuterated internal standard, (S)-ADB-BINACA-d5, in ensuring the robustness of analytical methods for its non-deuterated counterpart, ADB-BINACA.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based methods.[2] This is because it co-elutes with the target analyte and shares near-identical chemical and physical properties, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][3]
Comparison of Internal Standard Performance
The primary advantage of using a deuterated internal standard like this compound over non-isotopically labeled standards or external calibration is its ability to mitigate variability. In complex matrices, ion suppression or enhancement can significantly affect the analyte signal. As this compound behaves almost identically to the analyte during extraction and ionization, the ratio of the analyte to the internal standard remains constant even when absolute signal intensities fluctuate, leading to greater accuracy and precision.[4]
| Parameter | Method with this compound (Deuterated IS) | Method with Non-Isotopically Labeled IS | Method with External Standard (No IS) |
| Matrix Effect Compensation | Excellent: Co-elutes and experiences similar ionization effects as the analyte.[2][4] | Partial to Poor: Different chemical properties lead to different ionization efficiencies. | None: Highly susceptible to matrix-induced signal suppression or enhancement. |
| Extraction Recovery | Excellent: Accounts for analyte loss during sample preparation steps. | Partial: May have different extraction efficiency than the analyte. | None: Does not account for procedural losses. |
| Robustness to LC Variations | High: Ratio remains stable with minor shifts in retention time or peak shape. | Moderate: Differential shifts in retention time can affect integration and accuracy. | Low: Highly sensitive to any chromatographic variation. |
| Overall Accuracy & Precision | High | Moderate to Low | Low |
Evaluating Method Robustness: Experimental Protocol
This section outlines a typical protocol for testing the robustness of an LC-MS/MS method for the quantification of ADB-BINACA using this compound as an internal standard, based on International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
1. Sample Preparation:
-
A blank matrix (e.g., human plasma, urine) is spiked with ADB-BINACA at a known concentration (e.g., 10 ng/mL).
-
This compound internal standard is added to all samples, calibrators, and quality controls at a fixed concentration.
-
Samples undergo protein precipitation with acetonitrile, followed by centrifugation.[5]
-
The supernatant is evaporated and reconstituted in the mobile phase for analysis.
2. Standard LC-MS/MS Parameters:
-
LC Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+), using Multiple Reaction Monitoring (MRM).
3. Robustness Study Design: The method's performance is tested by introducing small, deliberate variations to the standard parameters. The effect on analytical results (e.g., analyte concentration, peak area ratio, retention time) is measured.
| Parameter | Standard Condition | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Organic Content | 60% Acetonitrile | 58% Acetonitrile | 62% Acetonitrile |
| Mobile Phase pH (Aqueous) | 3.0 (0.1% Formic Acid) | 2.8 | 3.2 |
| Column Temperature | 40°C | 38°C | 42°C |
| Flow Rate | 0.5 mL/min | 0.48 mL/min | 0.52 mL/min |
4. Acceptance Criteria: For the method to be considered robust, the results from the varied conditions should not significantly deviate from the results under standard conditions. Typically, the relative standard deviation (%RSD) of the measurements across all tested variations should be within ±15%.[8] The use of this compound is critical to meeting these criteria, as it normalizes the variations in instrument response caused by the parameter changes.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow for conducting a robustness evaluation of an analytical method as outlined by the ICH.
References
The Analyst's Gauntlet: Selecting the Optimal SPE Cartridge for Synthetic Cannabinoid Extraction
A Comparative Guide for Researchers and Drug Development Professionals
The ever-evolving landscape of synthetic cannabinoids presents a significant analytical challenge for researchers, toxicologists, and drug development professionals. Accurate and reliable quantification of these potent and structurally diverse compounds hinges on a robust sample preparation strategy. Solid-Phase Extraction (SPE) remains a cornerstone of this process, offering effective analyte concentration and matrix purification. However, the market is saturated with a variety of SPE cartridges, each with unique sorbent chemistries and performance characteristics. This guide provides an objective comparison of different SPE cartridges for the extraction of synthetic cannabinoids, supported by experimental data to inform your selection process.
Performance Showdown: A Data-Driven Comparison
The selection of an appropriate SPE cartridge is often a trade-off between recovery, extract cleanliness, and method complexity. The following table summarizes quantitative data from various studies, comparing the performance of different SPE sorbent types for the extraction of synthetic cannabinoids and their metabolites from biological matrices.
| SPE Sorbent Type | Matrix | Key Analytes | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Limitations |
| Mixed-Mode | Urine, Blood | JWH-018/073/122/250 metabolites, THC, 11-OH-THC, THC-COOH | > 80%[1][2] | < 15%[1] | High selectivity and clean extracts due to dual retention mechanisms (e.g., reversed-phase and ion-exchange).[3][4] Effective for a wide range of analytes with varying polarities.[4] | Protocol may require more optimization for specific analytes.[3] |
| Polymeric (e.g., HLB) | Oral Fluid, Urine | JWH-018, JWH-073, JWH-122, and other synthetic cannabinoids | > 80%[5] | < 8%[5] | High recovery for a broad range of compounds.[5] Some polymeric resins may not require conditioning, saving time and solvent.[6] Stable over a wide pH range.[4] | May have lower selectivity compared to mixed-mode sorbents. |
| Reversed-Phase (C18) | Oral Fluid | JWH-018, JWH-073, JWH-122 | > 70%[5] | < 10%[5] | Good retention for non-polar compounds. A well-established and cost-effective option. | May be less effective for more polar metabolites without method optimization. |
| Supported Liquid Extraction (SLE) | Whole Blood | APP-BINACA, ADMB-FUBINACA, and other newer synthetic cannabinoids | > 60%[7] | Not specified | Simplified and much faster workflow compared to traditional SPE.[7][8] High throughput potential. | May offer less selectivity and extract cleanliness compared to SPE.[8] |
| QuEChERS with d-SPE | Urine, Edibles | MAB-CHMINACA metabolites, THC, CBD, CBN | Data not specified[3] | Data not specified[3] | High throughput and reduced solvent consumption.[3][9] Effective for complex food matrices.[10] | Performance data for many specific synthetic cannabinoids is not yet quantified.[3] |
Experimental Protocols: A Closer Look at the Methodology
Reproducibility is paramount in scientific research. The following are representative protocols for SPE and an alternative method, Supported Liquid Extraction (SLE), for the extraction of synthetic cannabinoids from biological fluids.
Mixed-Mode SPE Protocol for Synthetic Cannabinoid Metabolites in Urine
This protocol is a common approach for extracting a range of synthetic cannabinoid metabolites.[2][8]
-
Sample Pretreatment:
-
To 1 mL of urine, add an internal standard.
-
Add 2 mL of 100 mM acetate buffer (pH 5.0).
-
For conjugated metabolites, add 50 µL of β-glucuronidase and incubate at 65°C for 1-2 hours to perform enzymatic hydrolysis.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge by washing it with 2 mL of methanol, followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0).[2]
-
Loading: Load the pretreated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).[2]
-
Washing:
-
Elution: Elute the analytes with 2-3 mL of an appropriate solvent, such as ethyl acetate or a hexane:ethyl acetate mixture.[2][8]
-
-
Post-Extraction:
-
Evaporate the eluate to dryness at approximately 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Supported Liquid Extraction (SLE) Protocol for Synthetic Cannabinoids in Whole Blood
This protocol offers a faster alternative to traditional SPE.[7]
-
Sample Pretreatment:
-
To a volume of whole blood (e.g., 0.5 mL), add an equal volume of water and the internal standard.
-
Vortex the sample to mix.
-
-
Supported Liquid Extraction:
-
Loading: Load the pretreated sample onto the SLE cartridge and allow it to absorb for 5-10 minutes.
-
Elution: Apply the elution solvent (e.g., ethyl acetate) and allow it to flow through the cartridge under gravity. A typical elution may involve two applications of 3 mL of solvent.
-
-
Post-Extraction:
-
Evaporate the collected eluate to dryness.
-
Reconstitute the dried extract in the mobile phase for subsequent analysis.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the general workflows for Solid-Phase Extraction and a comparison with the alternative QuEChERS method.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Comparison of SPE and QuEChERS workflows.
Conclusion
The selection of an appropriate SPE cartridge for synthetic cannabinoid analysis is contingent on several factors, including the specific analytes of interest, the biological matrix, required throughput, and available instrumentation. Mixed-mode SPE cartridges generally offer high selectivity and produce clean extracts, making them suitable for complex matrices and a wide array of analytes.[3][4] Polymeric sorbents provide excellent recoveries for a broad range of compounds and can simplify the workflow by eliminating the conditioning step.[5][6] For high-throughput environments, Supported Liquid Extraction (SLE) presents a significantly faster, albeit potentially less selective, alternative to traditional SPE.[7] The QuEChERS approach is also a high-throughput option, particularly effective for complex food matrices, though more validation for specific synthetic cannabinoids in biological fluids is needed.[3][10] Researchers should meticulously evaluate the advantages and limitations of each method and validate the chosen protocol within their own laboratory to ensure the generation of reliable and accurate results.
References
- 1. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. unitedchem.com [unitedchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
(S)-ADB-BINACA-d5 proper disposal procedures
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. cfsre.org [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. umanitoba.ca [umanitoba.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistics for Handling (S)-ADB-BINACA-d5
(S)-ADB-BINACA-d5 is a deuterated synthetic cannabinoid intended for use as an internal standard in research and forensic applications. [1][2] As a potent psychoactive substance, it requires stringent safety protocols to prevent occupational exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal. This product is not for human or veterinary use.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While some supplier Safety Data Sheets (SDS) for the solid form of related synthetic cannabinoids may not classify the substance as hazardous under GHS, the inherent pharmacological activity of these compounds necessitates handling them as potent and hazardous substances.[3] The primary risks to laboratory personnel are associated with inhalation of airborne particles, dermal contact, and accidental ingestion.
Recommended Personal Protective Equipment (PPE):
A risk assessment should be performed for all procedures. The following table summarizes the minimum required PPE for handling this compound.
| Operation | Minimum PPE Requirement | Rationale |
| Storage & Transport | - Nitrile Gloves- Lab Coat | Prevents contamination and minimal exposure risk during transfer. |
| Weighing (Solid) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95/FFP3 Respirator | High risk of aerosolization. Operations should be performed in a ventilated balance enclosure or fume hood to contain fine powders. |
| Solution Preparation | - Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Prevents splashes and skin contact. Work should be conducted in a chemical fume hood. |
| General Handling | - Nitrile Gloves- Lab Coat- Safety Glasses | Protects against incidental contact and minor splashes. |
Note: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in an analytical workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks within a well-ventilated area.
-
Log: Record the compound details in the chemical inventory and controlled substance log, if applicable under local regulations.
-
Store: Store the compound in its original, tightly sealed container at -20°C, as recommended by suppliers. The storage location (e.g., freezer) should be clearly labeled and access should be restricted to authorized personnel.
Experimental Protocol: Preparation of an Internal Standard Stock Solution
This compound is intended for use as an internal standard for the quantification of ADB-BINACA by GC- or LC-MS. [2] The following is a general protocol for preparing a stock solution.
-
Preparation: Don all required PPE for handling solids (double gloves, gown, goggles, respirator). Perform all work within a certified chemical fume hood or a ventilated balance enclosure.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the crystalline solid. Use anti-static tools and a weigh boat. Minimize the creation of dust.
-
Solubilization: Add the weighed solid to a volumetric flask. Using a calibrated pipette, add the desired solvent (e.g., Methanol, DMF, DMSO) to dissolve the compound.[2] Sonicate briefly if necessary to ensure complete dissolution.
-
Dilution: Once dissolved, dilute to the final volume with the solvent. Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer & Labeling: Transfer the stock solution to a clearly labeled, sealed storage vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C) in a designated and secured location.
-
Decontamination: Wipe down the balance, fume hood sash, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces. Dispose of all disposable materials as hazardous waste.
Disposal Plan
Disposal of potent synthetic cannabinoids must be handled with care to prevent environmental release and diversion. All waste materials should be treated as hazardous chemical waste.[5]
| Waste Type | Disposal Procedure |
| Expired/Unwanted Solid | - Do not attempt to destroy in the lab.- Keep in the original, labeled container.- Segregate from active inventory.- Arrange for pickup and disposal via a licensed hazardous waste contractor or reverse distributor.[6] |
| Contaminated Labware (e.g., weigh boats, pipette tips, vials) | - Place immediately into a dedicated, labeled hazardous waste bag or container.- Do not place in regular trash or biohazard bins.- The container must be sealed before removal from the lab by hazardous waste personnel. |
| Residual/Empty Containers | - Rinse the container three times with a suitable solvent.- Collect all rinsate as hazardous liquid waste.- Deface the label on the empty container before disposing of it in appropriate laboratory glass or solid waste, as per institutional policy. |
| Contaminated PPE (gloves, gowns, etc.) | - Carefully remove and place in a designated hazardous waste container immediately after use.- Do not wear contaminated PPE outside of the designated work area. |
Important: Never dispose of this compound or its solutions down the sink or in standard trash.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule hazardous waste pickup.[7]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
